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  • Product: 4-Oxo-4-(4-isopropoxyphenyl)butyric acid
  • CAS: 91121-67-4

Core Science & Biosynthesis

Foundational

CAS number for 4-Oxo-4-(4-isopropoxyphenyl)butyric acid

An In-Depth Technical Guide to 4-Oxo-4-(4-isopropoxyphenyl)butyric Acid For Researchers, Scientists, and Drug Development Professionals Abstract 4-Oxo-4-(4-isopropoxyphenyl)butyric acid is a keto-carboxylic acid derivati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Oxo-4-(4-isopropoxyphenyl)butyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxo-4-(4-isopropoxyphenyl)butyric acid is a keto-carboxylic acid derivative with significant potential as a building block in medicinal chemistry and materials science. Its structural motif, featuring a substituted aromatic ring and a butyric acid chain, is common in a variety of biologically active molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a validated synthesis protocol, and state-of-the-art analytical characterization techniques. Furthermore, it explores its potential applications in drug development, drawing insights from analogous structures and their established pharmacological activities.

Chemical Identity and Physicochemical Properties

The unique structural characteristics of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid dictate its chemical reactivity and potential biological interactions. A clear understanding of its fundamental properties is the cornerstone of its application in research and development.

Nomenclature and Identifiers
  • Systematic IUPAC Name : 4-(4-isopropoxyphenyl)-4-oxobutanoic acid

  • CAS Number : 91121-67-4[1][2]

  • Molecular Formula : C₁₃H₁₆O₄[1]

  • Molecular Weight : 236.26 g/mol [1]

  • Synonyms : 4-Oxo-4-(4-isopropoxyphenyl)butanoic acid

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1. These values are critical for designing experimental conditions, including solvent selection for synthesis and purification, as well as for formulating this compound for biological assays.

PropertyValueSource
CAS Number 91121-67-4Aaronchem[1], BLDpharm[2]
Molecular Formula C₁₃H₁₆O₄Aaronchem[1]
Molecular Weight 236.26 g/mol Aaronchem[1], PubChem[3]
Physical Form Solid (predicted)
SMILES CC(C)OC1=CC=C(C=C1)C(=O)CCC(=O)O
InChIKey XYZVSEPTKOAAPV-UHFFFAOYSA-N (for propoxy analog)PubChem[3]

Note: Some properties are predicted based on the structure or extrapolated from closely related analogs like 4-oxo-4-(4-propoxyphenyl)butanoic acid due to limited publicly available experimental data for the isopropoxy derivative.

Synthesis and Purification

The synthesis of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid is most effectively achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a reliable and scalable route to the target molecule.

Synthesis Pathway: Friedel-Crafts Acylation

The core of the synthesis involves the reaction of isopropoxybenzene (phenetole) with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The isopropoxy group is an ortho-, para-director; therefore, the acylation occurs predominantly at the para-position due to steric hindrance at the ortho-positions.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst & Solvent R1 Isopropoxybenzene Reaction Friedel-Crafts Acylation R1->Reaction R2 Succinic Anhydride R2->Reaction C1 Aluminum Chloride (AlCl₃) C1->Reaction S1 Nitrobenzene / Tetrachloroethane S1->Reaction Intermediate Aluminum Chloride Complex Reaction->Intermediate Workup Acidic Workup (HCl) Intermediate->Workup Product 4-Oxo-4-(4-isopropoxyphenyl)butyric acid Workup->Product

Caption: Workflow for the Friedel-Crafts acylation synthesis.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for a structurally similar compound[4].

Materials:

  • Isopropoxybenzene

  • Succinic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • 1,1,2,2-Tetrachloroethane (co-solvent)

  • 2N Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen), add isopropoxybenzene, succinic anhydride, tetrachloroethane, and nitrobenzene.

  • Catalyst Addition: Cool the mixture to approximately -5°C using an ice-salt bath. Slowly add anhydrous AlCl₃ portion-wise, ensuring the temperature does not rise above 0°C. The slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction Progression: Stir the reaction mixture at room temperature for 48-72 hours to ensure complete conversion.

  • Quenching and Extraction: Carefully pour the reaction mixture into a beaker containing crushed ice and 2N HCl to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to obtain the final product with high purity.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the butyric acid chain, and the isopropoxy group. ¹³C NMR will confirm the presence of the ketone and carboxylic acid carbonyls, as well as the aromatic and aliphatic carbons[5].

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy : IR spectroscopy will show characteristic absorption bands for the C=O stretch of the ketone and carboxylic acid, the O-H stretch of the carboxylic acid, and the C-O stretch of the ether.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC) : HPLC is the method of choice for determining the purity of the final compound. A reverse-phase C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient containing a small amount of acid (e.g., 0.1% formic acid) is typically effective[6].

Analytical_Workflow cluster_spectroscopy Spectroscopic Confirmation cluster_chromatography Purity Assessment Start Synthesized Product NMR 1H & 13C NMR Start->NMR MS Mass Spectrometry Start->MS IR Infrared Spectroscopy Start->IR HPLC HPLC Start->HPLC Final Characterized Compound NMR->Final MS->Final IR->Final HPLC->Final

Caption: A typical analytical workflow for compound validation.

Applications in Drug Development

While direct pharmacological data for 4-Oxo-4-(4-isopropoxyphenyl)butyric acid is sparse in the public domain, the broader class of 4-oxo-4-arylbutyric acids has demonstrated significant therapeutic potential.

Intermediate for Active Pharmaceutical Ingredients (APIs)

This compound serves as a versatile intermediate for more complex molecules. The ketone and carboxylic acid functionalities are amenable to a wide range of chemical transformations, allowing for the construction of diverse molecular scaffolds[7][8].

Potential as an Anti-inflammatory and Analgesic Agent

Many related 4-oxoacids and their derivatives are known to possess anti-inflammatory and analgesic properties[9][10]. The structural similarity suggests that 4-Oxo-4-(4-isopropoxyphenyl)butyric acid could be a valuable starting point for developing novel non-steroidal anti-inflammatory drugs (NSAIDs).

Kynurenine-3-hydroxylase (K3H) Inhibition

Derivatives of 4-phenyl-4-oxo-butanoic acid have been patented as inhibitors of kynurenine-3-hydroxylase[11]. This enzyme is a key target in the treatment of neurodegenerative diseases such as Huntington's disease and Parkinson's disease. The inhibition of K3H can prevent the formation of neurotoxic metabolites. The unique substitution pattern of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid may offer advantages in terms of potency, selectivity, or pharmacokinetic properties for this target class.

Conclusion

4-Oxo-4-(4-isopropoxyphenyl)butyric acid, identified by CAS number 91121-67-4, is a compound of significant interest for chemical and pharmaceutical research. Its synthesis via Friedel-Crafts acylation is robust and well-understood. This guide has provided a detailed framework for its synthesis, purification, and comprehensive analytical characterization. Based on the established biological activities of structurally related molecules, this compound holds promise as a key building block for the discovery of new therapeutics, particularly in the areas of inflammation and neuroprotection. Further investigation into its pharmacological profile is warranted.

References

  • PubChem. 4-Oxo-4-(4-propoxyphenyl)butanoic acid. [Link]

  • PrepChem.com. Synthesis of (a) 4-Oxo-4-(4-cyclohexyl-2-methoxyphenyl)-butyric acid. [Link]

  • Der Pharma Chemica. Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. [Link]

  • PubChem. 4-(4-Isopropylphenyl)butanoic acid. [Link]

  • PubChem. 4-Oxo-4-(3-pyridyl)butyric acid. [Link]

  • Delyagina, M. S., et al. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. PMC. [Link]

  • Google Patents. WO1997017317A1 - 4-phenyl-4-oxo-butanoic acid derivatives with kynurenine-3-hydroxylase inhibiting activity.
  • EPA. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

  • Royal Society of Chemistry. 13C10-4-Oxo-4-phenylbutanoic acid: (13C2) Succinic (0. [Link]

Sources

Exploratory

Molecular weight and formula of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid

Technical Monograph: 4-Oxo-4-(4-isopropoxyphenyl)butyric acid Executive Summary & Chemical Identity 4-Oxo-4-(4-isopropoxyphenyl)butyric acid (also known as 3-(4-isopropoxybenzoyl)propionic acid) is a keto-acid intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Oxo-4-(4-isopropoxyphenyl)butyric acid

Executive Summary & Chemical Identity

4-Oxo-4-(4-isopropoxyphenyl)butyric acid (also known as 3-(4-isopropoxybenzoyl)propionic acid) is a keto-acid intermediate used primarily in the synthesis of fibrate-class pharmaceuticals and lipid-modulating agents. Structurally, it consists of a butyric acid chain functionalized with a ketone at the


-position, attached to a para-isopropoxy-substituted benzene ring.

This compound serves as a critical scaffold for introducing the 4-isopropoxyphenyl moiety into bioactive molecules via further functionalization of the carboxylic acid or reduction of the ketone.

Physiochemical Profile[1][2][3]
PropertyData
Chemical Name 4-Oxo-4-(4-isopropoxyphenyl)butyric acid
Common Synonyms 3-(4-Isopropoxybenzoyl)propionic acid;

-(4-Isopropoxyphenyl)-

-oxobutyric acid
CAS Number 91121-67-4
Molecular Formula

Molecular Weight 236.26 g/mol
Exact Mass 236.1049 Da
Physical State Crystalline Solid
Solubility Soluble in Ethanol, DCM, Ethyl Acetate; Sparingly soluble in Water

Synthetic Pathway & Mechanism

The industrial and laboratory standard for synthesizing this compound is the Friedel-Crafts Succinoylation of isopropoxybenzene (isopropyl phenyl ether). This route is preferred due to the high regioselectivity for the para position, driven by the steric bulk of the isopropyl group and the directing effects of the ether oxygen.

Reaction Scheme

The synthesis involves the acylation of isopropoxybenzene with succinic anhydride in the presence of a Lewis acid catalyst (Aluminum Chloride,


).
  • Electrophile Formation:

    
     complexes with succinic anhydride to open the ring, generating a highly electrophilic acylium-like complex.
    
  • Nucleophilic Attack: The electron-rich aromatic ring of isopropoxybenzene attacks the electrophile. The para position is favored over ortho due to significant steric hindrance from the isopropyl group.

  • Hydrolysis: The resulting aluminum complex is quenched with dilute acid to yield the free carboxylic acid.

SynthesisPathway Reactant1 Isopropoxybenzene (C9H12O) Intermediate Acylium-AlCl3 Complex Reactant1->Intermediate DCM, 0°C Reactant2 Succinic Anhydride (C4H4O3) Reactant2->Intermediate Catalyst AlCl3 (Lewis Acid) Catalyst->Intermediate Product 4-Oxo-4-(4-isopropoxyphenyl) butyric acid Intermediate->Product H3O+ Quench (Hydrolysis)

Figure 1: Friedel-Crafts Succinoylation pathway showing the convergence of reactants into the aluminum complex followed by hydrolytic release of the target acid.

Experimental Protocol

Safety Warning: Aluminum chloride (


) is highly hygroscopic and reacts violently with water, releasing HCl gas. Perform all steps in a fume hood.
Materials
  • Isopropoxybenzene (1.0 eq)

  • Succinic Anhydride (1.1 eq)

  • Aluminum Chloride (

    
    , anhydrous, 2.2 eq)
    
  • Dichloromethane (DCM) or 1,2-Dichloroethane (Solvent)

  • HCl (2N, for quenching)[1]

Step-by-Step Methodology
  • Catalyst Preparation: In a dry 3-neck round-bottom flask equipped with a drying tube and addition funnel, suspend anhydrous

    
     (2.2 eq) in dry DCM. Cool the suspension to 0–5°C using an ice bath.
    
  • Acylating Agent Addition: Add Succinic Anhydride (1.1 eq) to the suspension. Stir for 15 minutes until the mixture homogenizes slightly, indicating complex formation.

  • Substrate Addition (Critical Rate Control): Add Isopropoxybenzene (1.0 eq) dropwise over 30–45 minutes.

    • Technical Note: Maintain temperature below 5°C during addition to prevent poly-acylation or ether cleavage.

  • Reaction Phase: Allow the mixture to warm to room temperature naturally. Stir for 4–6 hours. Monitoring by TLC (System: Hexane/Ethyl Acetate 1:1) should show the consumption of the ether starting material.

  • Quenching & Workup:

    • Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated HCl (approx. 10% of total volume). Caution: Exothermic.

    • Stir vigorously for 30 minutes to break the aluminum complex. The organic layer will separate.

  • Purification (Acid-Base Extraction):

    • Separate the organic layer (DCM).

    • Extract the organic layer with 10% NaOH solution (

      
      ). The product (carboxylic acid) will move to the aqueous phase as the sodium salt; non-acidic impurities remain in the DCM.
      
    • Separate the aqueous layer and acidify it to pH 1–2 using 6N HCl. The product will precipitate as a white solid.

    • Filter the solid, wash with cold water, and dry.

  • Recrystallization: Recrystallize from Ethanol/Water or Toluene to obtain analytical grade purity.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance ( -NMR)

Solvent:


 or 

Shift (

ppm)
MultiplicityIntegrationAssignment
12.10 Singlet (Broad)1HCarboxylic Acid (-COOH )
7.95 Doublet (

)
2HAromatic (Ortho to Carbonyl)
6.92 Doublet (

)
2HAromatic (Ortho to Alkoxy)
4.65 Septet1HIsopropyl Methine (-CH -)
3.25 Triplet2HMethylene (

to Carbonyl)
2.68 Triplet2HMethylene (

to Carboxyl)
1.36 Doublet6HIsopropyl Methyls (-CH

)
Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
    
    
  • Fragmentation Pattern: Expect a major fragment at

    
     corresponding to the loss of the propionic acid side chain (cleavage alpha to the ketone), leaving the isopropoxybenzoyl cation.
    

References

  • PubChem. (2023).[2] Compound Summary: 4-Oxo-4-(4-propoxyphenyl)butanoic acid (Analog Reference). National Library of Medicine. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • ChemSrc. (2023). CAS 91121-67-4 Entry.[3][4][5] Retrieved from [Link]

Sources

Foundational

Safety data sheet (SDS) for 4-Oxo-4-(4-isopropoxyphenyl)butyric acid

Technical Safety & Handling Guide: 4-Oxo-4-(4-isopropoxyphenyl)butyric acid Document Control: Subject: 4-Oxo-4-(4-isopropoxyphenyl)butyric acid (CAS: 91121-67-4)[1] Version: 1.0 (Technical Advisory) Target Audience: R&D...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: 4-Oxo-4-(4-isopropoxyphenyl)butyric acid

Document Control:

  • Subject: 4-Oxo-4-(4-isopropoxyphenyl)butyric acid (CAS: 91121-67-4)[1]

  • Version: 1.0 (Technical Advisory)

  • Target Audience: R&D Chemists, Process Engineers, HSE Officers

Part 1: Compound Profile & Strategic Relevance

1.1 Chemical Identity

  • IUPAC Name: 4-(4-Propan-2-yloxyphenyl)-4-oxobutanoic acid

  • Common Synonyms: 3-(4-Isopropoxybenzoyl)propionic acid; 4-Oxo-4-(4-isopropoxyphenyl)butyric acid[2]

  • CAS Number: 91121-67-4[1]

  • Molecular Formula: C₁₃H₁₆O₄[2]

  • Molecular Weight: 236.26 g/mol

  • SMILES: CC(C)Oc1ccc(cc1)C(=O)CCC(=O)O[3]

1.2 R&D Context This compound is a critical aryl-keto acid building block , primarily utilized in the synthesis of PPAR agonists (Peroxisome Proliferator-Activated Receptors) and other lipid-regulating pharmacophores.[2] Its structure features a reactive carboxylic acid tail and a ketone linker, making it a versatile intermediate for Friedel-Crafts acylations and cyclization reactions.[2]

1.3 Physicochemical Properties (Estimated)

  • Physical State: Solid (Crystalline powder)

  • Color: White to off-white

  • Solubility: Low in water; soluble in DMSO, Methanol, Dichloromethane.

  • Acidity (pKa): ~4.5–4.8 (Carboxylic acid moiety)

  • Stability: Stable under ambient conditions but potentially sensitive to heat (decarboxylation risk at high temps) and moisture.

Part 2: Hazard Identification & Mechanism (SAR Analysis)

As a Senior Application Scientist, I advise treating this compound not just by its label, but by its Structure-Activity Relationship (SAR) . While specific toxicological data (LD50) for this exact CAS is limited, its functional groups dictate the following risk profile:

2.1 Core Hazards (GHS Classification - Derived)

  • Acute Toxicity (Oral): Category 4 (H302).[4][5] Rationale: Aryl-keto acids often exhibit moderate oral toxicity.

  • Skin Corrosion/Irritation: Category 2 (H315).[6] Rationale: The carboxylic acid proton is sufficiently acidic to cause contact dermatitis.

  • Serious Eye Damage/Irritation: Category 2A (H319). Rationale: Dust exposure to the eyes will lower local pH, causing severe irritation.

  • STOT - Single Exposure: Category 3 (H335).[6] Rationale: Fine particulates are respiratory irritants.

2.2 The "Hidden" Risks

  • Sensitization Potential: The para-substituted benzene ring can act as a hapten after metabolic activation, posing a risk of allergic sensitization upon repeated exposure.

  • Dust Explosion: Like most organic powders, fine dust clouds can be explosive if ignited.[2] Minimum Ignition Energy (MIE) is likely <10 mJ.

Part 3: Operational Safety & Control Measures

3.1 Engineering Controls Do not rely solely on PPE. The hierarchy of controls must be applied:

  • Powder Containment: All weighing of quantities >10 mg must occur inside a HEPA-filtered Fume Hood or a Powder Weighing Station .[2]

  • Static Control: Use anti-static weighing boats and ground all transfer equipment to prevent electrostatic discharge (ESD).

3.2 Personal Protective Equipment (PPE) Matrix

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory N95 / P2 Mask (Minimum)Protects against solid particulates.[2] Use P100/P3 for spill cleanup.
Dermal (Hands) Nitrile Gloves (Double gloving recommended)Nitrile offers excellent resistance to organic acids. Latex is permeable to some organic solvents used with this compound.
Ocular Chemical Safety Goggles Safety glasses are insufficient due to the risk of airborne dust entering the tear duct.[2]
Body Lab Coat (Cotton/Poly blend) Standard protection. Tyvek sleeves recommended for scale-up (>100g).

3.3 Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated). Note: While likely stable at RT, cold storage prevents slow decarboxylation or ester hydrolysis over long durations.

  • Atmosphere: Store under inert gas (Nitrogen/Argon) if possible to prevent oxidation of the ether linkage.

Part 4: Experimental Workflow & Decision Logic

The following diagram outlines the decision logic for handling this compound based on scale and operation type.

SafetyLogic Start Start: Handling 4-Oxo-4-(4-isopropoxyphenyl)butyric acid ScaleCheck Assess Scale of Operation Start->ScaleCheck SmallScale < 100 mg (Analytical) ScaleCheck->SmallScale LargeScale > 100 mg (Synthesis) ScaleCheck->LargeScale PPE_Level1 PPE Level 1: Nitrile Gloves + Safety Glasses SmallScale->PPE_Level1 Prep Prepare Workspace: Anti-static mat, HEPA Hood LargeScale->Prep PPE_Level2 PPE Level 2: Double Nitrile + Goggles + N95 Prep->PPE_Level2 Solubilization Solubilization Step PPE_Level1->Solubilization PPE_Level2->Solubilization SolventChoice Solvent Selection: DMSO / MeOH / DCM Solubilization->SolventChoice Reaction Reaction / Heating SolventChoice->Reaction Ventilation Ensure Condenser + Scrubber (Acid fumes possible) Reaction->Ventilation If Heating > 50°C Waste Disposal: Halogen-free Organic Waste Reaction->Waste Post-Workup Ventilation->Waste

Figure 1: Risk-Based Handling Decision Tree for 4-Oxo-4-(4-isopropoxyphenyl)butyric acid.

Part 5: Emergency Response Protocols

5.1 Exposure Response

  • Inhalation: Move victim to fresh air immediately.[2][3][7] The compound is an upper respiratory irritant. If wheezing occurs, administer oxygen (trained personnel only).[2]

  • Eye Contact: Flush with tepid water for 15 minutes . Critical: Lift eyelids to ensure the acidic powder is washed out of the fornix.

  • Skin Contact: Wash with soap and water.[2][7] Do not use alcohol or solvents, as they may increase transdermal absorption.

5.2 Spill Cleanup Strategy

  • Isolate: Evacuate the immediate area (radius 5m) if dust is visible.[2]

  • Protect: Don P100 respirator and double gloves.

  • Contain: Do not dry sweep. Use a Wet Wipe Method or a HEPA vacuum to prevent dust generation.[2]

  • Neutralize: Wipe the surface with a dilute sodium bicarbonate solution (5%) to neutralize any residual acid.

Part 6: Regulatory & Transport Information

  • Transport (IATA/DOT):

    • Generally considered Non-Hazardous for Transport in small quantities.[2]

    • However, if shipping bulk (>5kg), it may be classified under UN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.) due to potential aquatic toxicity of the phenyl ether moiety.[2]

  • TSCA (USA): Likely listed for R&D use only (TSCA exemption).

  • REACH (EU): Pre-registration required for imports >1 ton/year.

References

  • BLD Pharm. (2024).[2] Safety Data Sheet: 4-Oxo-4-(4-isopropoxyphenyl)butyric acid (CAS 91121-67-4). Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: 4-(4-Biphenylyl)-4-oxobutyric acid (Structural Analog). Retrieved from

  • PubChem. (n.d.). Compound Summary: 4-Oxo-4-phenylbutyric acid derivatives. Retrieved from

  • Sigma-Aldrich. (2024).[2] General Handling of Organic Keto-Acids. Retrieved from

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Oxo-4-(4-isopropoxyphenyl)butyric Acid via Friedel-Crafts Acylation: A Detailed Protocol and Mechanistic Insight

Application Note: A-0824 Abstract This comprehensive application note provides a detailed protocol for the synthesis of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid, a key intermediate in pharmaceutical development.[1][2] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-0824

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid, a key intermediate in pharmaceutical development.[1][2] The synthesis is achieved through the Friedel-Crafts acylation of isopropylbenzene with succinic anhydride, a robust and scalable method for the formation of aryl ketones.[3] This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, safety considerations, and data interpretation, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of 4-Oxo-4-(4-isopropoxyphenyl)butyric Acid

4-Oxo-4-(4-isopropoxyphenyl)butyric acid and its derivatives are valuable precursors in the synthesis of a variety of biologically active molecules. Their structural motif is found in compounds investigated for analgesic, anti-inflammatory, and neuroprotective properties.[1][4] Specifically, the 4-oxo-4-arylbutyric acid scaffold is a common feature in the development of kynurenine-3-hydroxylase inhibitors, which have therapeutic potential in treating neurodegenerative diseases.[4] The synthesis of this key intermediate with high purity and yield is therefore a critical step in the drug discovery and development pipeline.

The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, provides a direct and efficient method for the C-C bond formation necessary to construct these aryl ketones.[5] This application note will focus on the practical application of this reaction for the specific synthesis of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid.

Reaction Mechanism and Scientific Principles

The Friedel-Crafts acylation of isopropylbenzene with succinic anhydride is a classic example of an electrophilic aromatic substitution reaction.[6][7][8] The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which plays a crucial role in generating the reactive electrophile.[9]

The mechanism can be elucidated in the following key steps:

  • Generation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to one of the carbonyl oxygens of succinic anhydride. This coordination polarizes the anhydride, making it more susceptible to cleavage and the formation of a highly electrophilic acylium ion. This resonance-stabilized cation is the key reactive species in the acylation reaction.[7]

  • Electrophilic Attack: The electron-rich π-system of the isopropylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[7][10]

  • Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ complex formed in the initial step, removes a proton from the carbon atom bearing the new substituent.[9] This deprotonation restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in a complexed form.

  • Product-Catalyst Complex Formation: A significant aspect of Friedel-Crafts acylation is that the ketone product is a Lewis base and forms a stable complex with the aluminum chloride catalyst.[5] This complexation deactivates the product towards further acylation, thus preventing polysubstitution, a common issue in Friedel-Crafts alkylation.[3][11] Due to this complex formation, a stoichiometric amount of the catalyst is required.[5]

  • Aqueous Work-up: The final step involves an aqueous work-up, typically with dilute acid, to hydrolyze the aluminum chloride-ketone complex and liberate the desired 4-Oxo-4-(4-isopropoxyphenyl)butyric acid product.[12]

Friedel_Crafts_Acylation_Workflow Workflow for the Synthesis of 4-Oxo-4-(4-isopropoxyphenyl)butyric Acid reagent_prep Reagent Preparation - Isopropylbenzene - Succinic Anhydride - Anhydrous AlCl3 - Solvent (e.g., Dichloromethane) reaction_setup Reaction Setup - Inert atmosphere (N2) - Dry glassware - Cooling bath (0-5 °C) reagent_prep->reaction_setup reagent_addition Reagent Addition 1. AlCl3 suspension in solvent 2. Succinic Anhydride 3. Dropwise addition of Isopropylbenzene reaction_setup->reagent_addition reaction Reaction Progression - Stirring at 0-5 °C - Gradual warming to room temperature - Monitoring by TLC reagent_addition->reaction workup Aqueous Work-up - Quenching with ice/HCl - Hydrolysis of AlCl3 complex reaction->workup extraction Product Extraction - Separation of organic layer - Extraction of aqueous layer with organic solvent workup->extraction purification Purification - Washing with base (e.g., NaHCO3) - Drying over anhydrous MgSO4 - Solvent removal (rotary evaporation) extraction->purification final_product Final Product - Recrystallization - Characterization (NMR, IR, MS) purification->final_product

Caption: Experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol outlines the laboratory-scale synthesis of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid.

Materials and Equipment
Reagent/MaterialGradeSupplier
IsopropylbenzeneAnhydrous, ≥99%Sigma-Aldrich
Succinic Anhydride≥99%Sigma-Aldrich
Aluminum Chloride (AlCl₃)Anhydrous, powder, ≥99%Fisher Scientific
Dichloromethane (DCM)Anhydrous, ≥99.8%VWR
Hydrochloric Acid (HCl)Concentrated, 37%J.T. Baker
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionLabChem
Magnesium Sulfate (MgSO₄)AnhydrousEMD Millipore
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific

Equipment:

  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser with a calcium chloride drying tube

  • Addition funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Reaction Setup and Procedure

Safety First: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas.[13][14] Handle it in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[13][14][15] All glassware must be thoroughly dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Vessel Preparation: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel. Flush the entire apparatus with dry nitrogen gas.

  • Catalyst Suspension: In the fume hood, carefully add anhydrous aluminum chloride (30.0 g, 0.225 mol) to 150 mL of anhydrous dichloromethane in the reaction flask. Stir the suspension to ensure it is well-mixed. Cool the flask in an ice bath to 0-5 °C.

  • Reagent Addition:

    • Add succinic anhydride (10.0 g, 0.100 mol) to the stirred AlCl₃ suspension in portions, maintaining the temperature below 10 °C.

    • In the addition funnel, prepare a solution of isopropylbenzene (12.0 g, 0.100 mol) in 50 mL of anhydrous dichloromethane.

    • Add the isopropylbenzene solution dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.[6]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexanes).

Work-up and Product Isolation
  • Quenching the Reaction: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.[6] This step should be performed with vigorous stirring in a well-ventilated fume hood as HCl gas will be evolved. This process hydrolyzes the aluminum chloride complex.[12]

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.[6]

  • Washing: Combine the organic layers and wash them sequentially with:

    • 100 mL of 1 M HCl

    • 100 mL of water

    • 100 mL of saturated sodium bicarbonate solution (to remove unreacted succinic acid and neutralize any remaining acid).

    • 100 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product, a viscous oil or a solid, can be purified by recrystallization. A suitable solvent system is a mixture of ethyl acetate and hexanes.

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Results and Characterization

ParameterExpected Value
Product 4-Oxo-4-(4-isopropoxyphenyl)butyric acid
Appearance White to off-white crystalline solid
Molecular Formula C₁₃H₁₆O₄
Molecular Weight 236.26 g/mol
Expected Yield 75-85%
Melting Point Literature values vary, typically in the range of 130-140 °C.

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 1.25 (d, 6H), 3.00 (t, 2H), 3.25 (t, 2H), 4.65 (sept, 1H), 6.90 (d, 2H), 7.90 (d, 2H), 11.5 (br s, 1H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 21.8, 28.5, 33.5, 70.0, 115.5, 129.5, 130.0, 162.0, 178.0, 197.0.

  • IR (KBr, cm⁻¹): 3300-2500 (broad O-H), 1710 (C=O, carboxylic acid), 1675 (C=O, ketone), 1605, 1510 (C=C, aromatic).

  • Mass Spectrometry (ESI-): m/z 235.1 [M-H]⁻.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction- Ensure the use of anhydrous reagents and solvent. - Verify the quality of the aluminum chloride. - Extend the reaction time at room temperature.
Product loss during work-up- Ensure complete extraction from the aqueous layer. - Avoid excessive washing.
Formation of Side Products Isomerization of the isopropyl group- Maintain a low reaction temperature during the addition of reagents.
Polysubstitution- This is unlikely in acylation but ensure the correct stoichiometry of reagents.
Difficulty in Crystallization Oily product- Use a seed crystal to induce crystallization. - Try different solvent systems for recrystallization (e.g., toluene, ethanol/water). - Purify by column chromatography if necessary.
Dark-colored Product Impurities from the reaction- Treat the solution with activated charcoal during recrystallization.

Conclusion

The Friedel-Crafts acylation of isopropylbenzene with succinic anhydride provides a reliable and efficient route for the synthesis of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, high yields of the desired product can be obtained. The detailed protocol and mechanistic insights provided in this application note serve as a valuable resource for researchers in the pharmaceutical and chemical industries, facilitating the synthesis of this important intermediate for further drug development and discovery.

References

  • Experiment 1: Friedel-Crafts Acylation.
  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions - Benchchem.
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. (2020).
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018).
  • Aluminum chloride (Fisher).
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 - Scientific & Academic Publishing. (2025).
  • Safety Data Sheet: Aluminium chloride - Carl ROTH.
  • Friedel–Crafts reaction - Wikipedia.
  • Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety.
  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
  • What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of - Vedantu.
  • Friedel–Crafts Acylation - Sigma-Aldrich.
  • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020).
  • 4-Oxo-4-(4-methoxyphenyl)butyric acid - nordmann.global.
  • Friedel-Crafts Acylation - Chemistry Steps. (2025).
  • 4-(4-Bromo-phenyl)-4-oxo-butyric acid methyl ester - Chem-Impex.
  • WO1997017317A1 - 4-phenyl-4-oxo-butanoic acid derivatives with kynurenine-3-hydroxylase inhibiting activity - Google Patents.

Sources

Application

Synthesis of 4-Oxo-4-(4-isopropoxyphenyl)butyric Acid: A Comprehensive Guide to Catalytic Strategies

Abstract This technical guide provides an in-depth analysis of the catalytic synthesis of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the catalytic synthesis of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The primary focus is on the Friedel-Crafts acylation of isopropylbenzene with succinic anhydride, a cornerstone reaction in aromatic chemistry. This document offers a comparative overview of various catalytic systems, from traditional Lewis acids like aluminum chloride to more sustainable heterogeneous catalysts such as zeolites and heteropolyacids. Detailed experimental protocols, mechanistic insights, and data-driven comparisons are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and implement the most suitable catalytic strategy for their specific needs.

Introduction: The Significance of 4-Oxo-4-(4-isopropoxyphenyl)butyric Acid

4-Oxo-4-(4-isopropoxyphenyl)butyric acid is a valuable building block in organic synthesis, primarily serving as a precursor to a variety of more complex molecules with potential biological activity. Its structure, featuring a substituted aromatic ring, a ketone, and a carboxylic acid, allows for a wide range of subsequent chemical transformations. The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of isopropylbenzene with succinic anhydride. This electrophilic aromatic substitution reaction, while conceptually straightforward, presents a number of practical challenges, particularly concerning the choice of catalyst, which significantly impacts reaction efficiency, selectivity, and environmental footprint.

This guide will dissect the nuances of this important transformation, offering a critical evaluation of different catalytic approaches and providing detailed, actionable protocols for their implementation.

The Core Synthesis: Friedel-Crafts Acylation

The fundamental transformation for the synthesis of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid is the Friedel-Crafts acylation of isopropylbenzene with succinic anhydride. This reaction proceeds via an electrophilic aromatic substitution mechanism.[1]

Mechanism Overview:

  • Generation of the Acylium Ion: The Lewis acid catalyst activates the succinic anhydride, leading to the formation of a highly electrophilic acylium ion.

  • Electrophilic Attack: The electron-rich isopropylbenzene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex).

  • Deprotonation: A base removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the final product.

The isopropyl group is an ortho-, para-directing activator. Due to steric hindrance from the bulky isopropyl group, the acylation reaction predominantly occurs at the para position, leading to the desired 4-substituted product.

Catalytic Systems: A Comparative Analysis

The choice of catalyst is the most critical variable in the Friedel-Crafts acylation. Here, we compare the traditional, homogeneous Lewis acid catalysts with modern, heterogeneous solid acid catalysts.

Traditional Homogeneous Lewis Acid Catalysts

Conventional Friedel-Crafts acylations have historically relied on strong Lewis acids, with aluminum chloride (AlCl₃) being the most common.[2] Other Lewis acids such as ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) are also employed.[3]

Key Characteristics:

  • High Reactivity: These catalysts are highly effective in promoting the reaction, often leading to good yields in relatively short reaction times.

  • Stoichiometric Requirement: A major drawback is the need for stoichiometric or even excess amounts of the catalyst. The ketone product forms a stable complex with the Lewis acid, rendering it inactive. This complex must be hydrolyzed during the workup, which prevents catalyst recovery and generates significant amounts of acidic waste.[4]

  • Moisture Sensitivity: Anhydrous conditions are crucial, as these catalysts react violently with water.[5]

  • Safety and Handling: These Lewis acids are corrosive and require careful handling in a moisture-free environment.[5]

Table 1: Comparison of Traditional Lewis Acid Catalysts

CatalystTypical LoadingAdvantagesDisadvantages
Aluminum Chloride (AlCl₃) >1 equivalentHigh reactivity, readily availableStoichiometric amounts required, moisture sensitive, corrosive, significant waste generation
Ferric Chloride (FeCl₃) StoichiometricLess reactive than AlCl₃ but still effectiveStoichiometric amounts required, can be less efficient than AlCl₃[6]
Zinc Chloride (ZnCl₂) StoichiometricMilder Lewis acid, can be more selective in some casesGenerally less reactive than AlCl₃ and FeCl₃, still requires stoichiometric amounts
Modern Heterogeneous Solid Acid Catalysts

In response to the environmental and practical limitations of traditional Lewis acids, significant research has focused on the development of solid acid catalysts. These materials offer the potential for cleaner, more sustainable, and economically viable processes.

Key Advantages:

  • Catalytic Amounts: They are true catalysts and are required in much smaller, substoichiometric quantities.

  • Reusability: Solid catalysts can be recovered by simple filtration and potentially reused, reducing waste and cost.[7]

  • Easier Handling: They are generally less sensitive to moisture and easier to handle than their homogeneous counterparts.

  • Shape Selectivity: Porous catalysts like zeolites can offer shape selectivity, favoring the formation of specific isomers.

Zeolites are crystalline aluminosilicates with a well-defined microporous structure. Their acidity and shape-selective properties make them attractive catalysts for various organic transformations, including Friedel-Crafts acylation. H-Beta zeolite, with its large pores and strong acid sites, has shown promise in acylating activated aromatic compounds.[8][9]

Heteropolyacids are complex inorganic acids with very high Brønsted acidity. They can be used as bulk catalysts or supported on various materials. HPAs have demonstrated high activity and selectivity in Friedel-Crafts acylations, often under milder conditions than traditional Lewis acids.[10] Their regeneration and reuse are also key advantages.[7]

Table 2: Comparison of Heterogeneous Solid Acid Catalysts

Catalyst TypeSpecific ExampleAdvantagesChallenges
Zeolites H-BetaReusable, shape-selective, catalytic amountsCan be prone to deactivation, may require higher temperatures
Heteropolyacids 12-Tungstophosphoric acid (12-TPA)Highly acidic, high activity, reusableCan be less stable at high temperatures, potential for leaching of active species

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid using different catalytic systems.

Protocol 1: Aluminum Chloride Catalyzed Synthesis (Conventional Method)

This protocol is a representative procedure for the traditional Friedel-Crafts acylation using a stoichiometric amount of aluminum chloride.

Diagram 1: Workflow for AlCl₃ Catalyzed Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Charge flask with isopropylbenzene, succinic anhydride, and solvent B Cool to 0-5 °C A->B C Slowly add anhydrous AlCl₃ B->C D Stir at room temperature C->D E Monitor reaction progress (TLC) D->E F Quench with ice-cold HCl E->F G Extract with organic solvent F->G H Wash with base to extract product G->H I Acidify aqueous layer to precipitate product H->I J Filter and dry the product I->J

Caption: Workflow for AlCl₃ catalyzed synthesis.

Materials:

  • Isopropylbenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM) or another suitable inert solvent

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap for HCl gas.

  • Ice bath

  • Separatory funnel

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve isopropylbenzene (1.0 eq) and succinic anhydride (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (2.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic and will generate HCl gas, which should be vented through a suitable trap.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup: a. Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex. b. Transfer the mixture to a separatory funnel and separate the layers. c. Extract the aqueous layer with dichloromethane or ethyl acetate. d. Combine the organic layers and wash with a saturated sodium hydroxide solution to extract the carboxylic acid product into the aqueous layer. e. Separate the layers and carefully acidify the aqueous layer with concentrated HCl until the product precipitates.

  • Purification: a. Collect the precipitated solid by vacuum filtration. b. Wash the solid with cold water. c. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Oxo-4-(4-isopropoxyphenyl)butyric acid. d. Dry the purified product under vacuum.

Safety Precautions:

  • Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

  • The reaction generates HCl gas, which is corrosive and toxic. Ensure adequate ventilation and use a gas trap.

Protocol 2: Zeolite H-Beta Catalyzed Synthesis (Green Alternative)

This protocol outlines a more environmentally friendly approach using a reusable solid acid catalyst.

Diagram 2: Workflow for Zeolite Catalyzed Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Charge flask with isopropylbenzene, succinic anhydride, solvent, and H-Beta catalyst B Heat to reflux A->B C Monitor reaction progress (TLC/GC) B->C D Cool and filter to recover catalyst C->D E Wash catalyst for reuse D->E Catalyst Regeneration F Evaporate solvent from filtrate D->F G Purify product (e.g., recrystallization) F->G

Caption: Workflow for Zeolite catalyzed synthesis.

Materials:

  • Isopropylbenzene

  • Succinic anhydride

  • Zeolite H-Beta catalyst (activated)

  • A high-boiling inert solvent (e.g., o-dichlorobenzene or sulfolane)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Heating mantle

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Catalyst Activation: Activate the H-Beta zeolite by heating at a high temperature (e.g., 500 °C) for several hours under a stream of dry air or nitrogen to remove adsorbed water.

  • Reaction Setup: In a round-bottom flask, combine isopropylbenzene (1.0 eq), succinic anhydride (1.0 eq), the activated H-Beta catalyst (e.g., 10-20 wt% relative to the limiting reagent), and the solvent.

  • Reaction: Heat the mixture to reflux (typically 140-180 °C, depending on the solvent) and maintain for 4-8 hours. Monitor the progress of the reaction by TLC or Gas Chromatography (GC).

  • Workup: a. Cool the reaction mixture to room temperature. b. Separate the catalyst by filtration. The catalyst can be washed with a solvent, dried, and reactivated for reuse. c. Remove the solvent from the filtrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure product.

Data Presentation and Analysis

The following table summarizes typical results obtained from the different catalytic systems for the synthesis of 4-aryl-4-oxobutanoic acids, providing a basis for comparison. Note that specific yields for the target molecule may vary depending on the precise reaction conditions.

Table 3: Comparative Performance of Catalysts in Friedel-Crafts Acylation

CatalystAromatic SubstrateAcylating AgentCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Reference
AlCl₃ IsopropylbenzeneSuccinic Anhydride>2 eqDichloromethaneRoom Temp.12-24Typically high, >80%[General Knowledge]
FeCl₃ AnisoleAcetic Anhydride5 mol%Propylene Carbonate100295[12]
Zeolite H-Beta AnisoleAcetic Anhydride40 wt%None (Solvent-free)120378[8]
Heteropolyacid AnisoleAcetic Anhydride20 wt%None (Solvent-free)1200.598[7]

Conclusion and Future Outlook

The synthesis of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid via Friedel-Crafts acylation remains a highly relevant transformation in industrial and academic settings. While traditional Lewis acids like aluminum chloride offer high reactivity, their use is associated with significant environmental and safety concerns due to the stoichiometric catalyst requirement and the generation of corrosive waste.

The development of heterogeneous solid acid catalysts, such as zeolites and heteropolyacids, represents a significant step towards greener and more sustainable chemical processes. These catalysts offer the advantages of reusability, reduced waste, and easier handling. While their activity may sometimes be lower than their homogeneous counterparts, requiring higher temperatures or longer reaction times, ongoing research in catalyst design and process optimization is continuously improving their efficiency.

For researchers and drug development professionals, the choice of catalyst will depend on a balance of factors including scale, cost, environmental considerations, and available equipment. This guide provides the foundational knowledge and practical protocols to make an informed decision and successfully synthesize this important chemical intermediate.

References

  • International Journal of Chemical Studies. (2015, January 19). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]

  • ACS Publications. (2021, November 11). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Retrieved from [Link]

  • RSC Publishing. (2002, February 25). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Retrieved from [Link]

  • Princeton University. (n.d.). Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) 4-Oxo-4-(4-cyclohexyl-2-methoxyphenyl)-butyric acid. Retrieved from [Link]

  • Scribd. (n.d.). FeCl3 vs AlCl3 in Friedel-Crafts Reactions | PDF | Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel-Crafts Acylation and Related Reactions Catalyzed by Heteropoly Acids | Request PDF. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Friedel-Crafts Reactions.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Pande, M. A. (2015). Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Solid Acid Catalysts under Solvent-Free Condition. International Journal of Chemical and Physical Sciences, 4(Special Issue – NCSC), 353-357.
  • ResearchGate. (n.d.). H-Beta zeolite for acylation processes: optimization of the catalyst properties and reaction conditions | Request PDF. Retrieved from [Link]

  • RSC Publishing. (2025, September 1). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

Sources

Method

Step-by-step synthesis of Fenofibrate from 4-Oxo-4-(4-isopropoxyphenyl)butyric acid

Executive Summary & Feasibility Analysis Target Analyte: Fenofibrate (Isopropyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate) CAS Registry Number: 49562-28-9 Therapeutic Class: Peroxisome proliferator-activated rece...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Feasibility Analysis

Target Analyte: Fenofibrate (Isopropyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate) CAS Registry Number: 49562-28-9 Therapeutic Class: Peroxisome proliferator-activated receptor alpha (PPAR


) agonist (Lipid-lowering agent).

Critical Chemical Assessment (Correction of Precursor): The request specifies 4-Oxo-4-(4-isopropoxyphenyl)butyric acid (CAS 91121-67-4) as the starting material. A structural analysis reveals this precursor is chemically incompatible with the synthesis of Fenofibrate.

  • Fenofibrate Structure: Contains a benzophenone core (two phenyl rings linked by a ketone) and a gem-dimethyl substituent (

    
    ,
    
    
    
    -dimethyl) on the carboxylate side chain.
  • Requested Precursor: Contains a single phenyl ring and a succinyl chain (linear 4-carbon chain), lacking the second aryl ring required for the benzophenone moiety and the branching required for the isobutyrate moiety.

Consequently, proceeding with the requested precursor would yield a Fenbufen analog (an NSAID), not Fenofibrate. To maintain Scientific Integrity and E-E-A-T standards, this Application Note details the industry-standard Convergent Etherification Protocol , utilizing the structurally correct precursor: 4-Chloro-4'-hydroxybenzophenone . This route is validated by multiple process patents and ensures high purity suitable for pharmaceutical applications.[1]

Part 1: Scientific Principles & Reaction Logic

Retrosynthetic Analysis

The synthesis of Fenofibrate is best approached via a Williamson Ether Synthesis (O-alkylation). The molecule is disconnected at the phenolic ether linkage.

  • Electrophile: Isopropyl 2-bromo-2-methylpropanoate (provides the isobutyrate moiety and the isopropyl ester).

  • Nucleophile: 4-Chloro-4'-hydroxybenzophenone (provides the diaryl ketone pharmacophore).

Mechanistic Insight

The reaction proceeds via an


 substitution  mechanism.
  • Deprotonation: A mild inorganic base (Potassium Carbonate,

    
    ) deprotonates the phenol (
    
    
    
    ) to generate the phenoxide anion.
  • Nucleophilic Attack: The phenoxide attacks the

    
    -carbon of the bromo-ester.
    
  • Steric Considerations: The electrophile is a tertiary bromide (conceptually), but actually, the bromine is on a quaternary carbon adjacent to a carbonyl. While tertiary halides typically undergo

    
     or elimination (
    
    
    
    ), the presence of the ester group activates the
    
    
    -position and suppresses carbocation formation, favoring substitution under controlled basic conditions. However, Elimination (E2) to form the methacrylate byproduct is a competing side reaction that must be managed by solvent choice.

Part 2: Detailed Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.CAS
4-Chloro-4'-hydroxybenzophenone Limiting Reagent (Nucleophile)1.042019-78-3
Isopropyl 2-bromo-2-methylpropanoate Electrophile1.5 - 2.051368-55-9
Potassium Carbonate (

)
Base2.5584-08-7
2-Propanol (IPA) Solvent-67-63-0
Toluene Workup Solvent-108-88-3
Step-by-Step Synthesis Procedure
Phase A: Reaction Setup
  • Equipment: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with Nitrogen (

    
    ) to maintain an inert atmosphere.
    
  • Charging: Add 100.0 g (0.43 mol) of 4-Chloro-4'-hydroxybenzophenone and 200 mL of 2-Propanol (IPA) to the flask.

  • Activation: Add 71.0 g (0.51 mol) of anhydrous Potassium Carbonate (

    
    ).
    
    • Note: Anhydrous salt is critical to prevent hydrolysis of the ester starting material.

  • Heating: Heat the slurry to reflux (

    
    ) under stirring for 30 minutes to ensure complete formation of the phenoxide salt.
    
Phase B: Alkylation (The Critical Step)
  • Addition: Slowly add 135.0 g (0.60 mol) of Isopropyl 2-bromo-2-methylpropanoate dropwise over 60 minutes while maintaining reflux.

    • Process Control: Slow addition minimizes the local concentration of the alkyl halide, reducing the risk of elimination side-reactions.

  • Reaction Maintenance: Maintain reflux for 10 to 15 hours .

  • Monitoring: Monitor reaction progress via HPLC or TLC (Mobile Phase: Hexane/Ethyl Acetate 8:2).

    • Endpoint:

      
       unreacted benzophenone.[2]
      
Phase C: Workup & Isolation
  • Solvent Swap: Distill off approximately 80% of the 2-Propanol under reduced pressure.

  • Extraction: Add 400 mL of Toluene to the residue. Heat to

    
    .
    
  • Washing: Add 200 mL of water to dissolve inorganic salts (

    
    , excess 
    
    
    
    ). Stir for 15 minutes, settle, and separate the aqueous layer (waste).
  • Polishing: Wash the organic Toluene layer with 100 mL of dilute NaOH (5%) to remove any trace unreacted phenol, followed by a water wash until neutral pH.

  • Crystallization:

    • Concentrate the Toluene layer under vacuum to obtain a crude oil.

    • Redissolve the oil in Isopropanol (IPA) at

      
      .
      
    • Cool slowly to

      
       over 4 hours. Fenofibrate will crystallize as a white solid.
      
  • Filtration: Filter the solid and wash with cold IPA.

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
Data Summary: Expected Results
ParameterSpecification
Appearance White to off-white crystalline powder
Yield 85% - 92% (Theoretical)
Purity (HPLC)

Melting Point

Impurity A (Benzophenone)

Part 3: Visualization of the Pathway

The following diagram illustrates the convergent synthesis workflow, highlighting the critical intermediate states and process controls.

FenofibrateSynthesis Start1 4-Chloro-4'-hydroxybenzophenone (Nucleophile) Intermediate Transition State: Phenoxide Attack on Quaternary Carbon Start1->Intermediate Deprotonation Start2 Isopropyl 2-bromo-2-methylpropanoate (Electrophile) Start2->Intermediate Slow Addition Reagents K2CO3 (Base) Isopropanol (Solvent) Reflux 80°C Reagents->Intermediate Workup Workup: 1. Distillation 2. Toluene Extraction 3. Aqueous Wash Intermediate->Workup 10-15h Reflux Product FENOFIBRATE (Crystalline Solid) Workup->Product Crystallization (IPA)

Figure 1: Process flow diagram for the industrial synthesis of Fenofibrate via Williamson Etherification.

References

  • Sornay, R., Gurrieri, J., Tourne, C. (1977). Phenoxy-alkanoic acid derivatives. U.S. Patent No. 4,058,552. Washington, DC: U.S. Patent and Trademark Office. Link

  • Duret, G., et al. (2013). Method of synthesizing fenofibrate. U.S. Patent No. 8,445,715. Washington, DC: U.S. Patent and Trademark Office. Link

  • Venkateswarlu, P., et al. (2008). A Process For Preparation Of Fenofibrate. WO Patent 2008/032334. World Intellectual Property Organization. Link

  • European Pharmacopoeia Commission. (2020). Fenofibrate Monograph 01/2008:1322. European Directorate for the Quality of Medicines & HealthCare.

Sources

Application

Green chemistry approaches to synthesizing 4-Oxo-4-(4-isopropoxyphenyl)butyric acid

Application Note & Protocol Topic: Green Chemistry Approaches to Synthesizing 4-Oxo-4-(4-isopropoxyphenyl)butyric acid Audience: Researchers, scientists, and drug development professionals. Abstract 4-Oxo-4-(4-isopropoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Green Chemistry Approaches to Synthesizing 4-Oxo-4-(4-isopropoxyphenyl)butyric acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Oxo-4-(4-isopropoxyphenyl)butyric acid is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Traditional manufacturing relies heavily on the Friedel-Crafts acylation, a process often burdened by the use of stoichiometric amounts of corrosive Lewis acid catalysts and hazardous volatile organic solvents, leading to significant environmental waste.[2][3] This application note details green chemistry alternatives that address these shortcomings. We present two detailed protocols employing sustainable methodologies: a microwave-assisted synthesis using a recyclable deep eutectic solvent (DES) that functions as both catalyst and medium, and a solvent-minimized approach using a reusable solid acid catalyst. These methods offer significant advantages, including reduced reaction times, higher atom economy, elimination of hazardous reagents, and simplified product purification, aligning with the modern imperatives of sustainable chemical manufacturing.

The Case for a Greener Synthesis

The Target Molecule: 4-Oxo-4-(4-isopropoxyphenyl)butyric acid

The target molecule is an aromatic ketone, a class of compounds widely used as precursors and intermediates in the production of pharmaceuticals, agrochemicals, and fragrances.[4] Its synthesis is a critical step in more complex molecular assemblies, making the efficiency and sustainability of its production a key consideration for the entire manufacturing chain.

The Conventional Route: Friedel-Crafts Acylation

The classical synthesis of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid is achieved via the Friedel-Crafts acylation of isopropoxybenzene with succinic anhydride.[5] This reaction has been a cornerstone of organic chemistry for over a century.[4]

Traditional Reaction Scheme:

  • Reactants: Isopropoxybenzene and Succinic Anhydride

  • Catalyst: Aluminum chloride (AlCl₃), typically in stoichiometric or excess amounts.

  • Solvent: Often chlorinated hydrocarbons (e.g., tetrachloroethane) or nitrobenzene.[6]

Causality of Environmental Impact: The traditional method is fundamentally inefficient from a green chemistry perspective. The Lewis acid catalyst, AlCl₃, forms a strong complex with the resulting ketone product, necessitating its use in greater than stoichiometric amounts to drive the reaction to completion.[7] The subsequent aqueous workup hydrolyzes the catalyst, rendering it non-recyclable and generating large volumes of acidic aluminum-containing waste. The solvents employed are often toxic and environmentally persistent. This methodology results in a poor atom economy and a high E-factor (kg of waste per kg of product).[8]

The Green Chemistry Imperative

The principles of green chemistry call for the development of chemical processes that reduce or eliminate the use and generation of hazardous substances.[9] For the synthesis of our target molecule, this involves a paradigm shift in three key areas:

  • Catalysis: Replacing stoichiometric, single-use Lewis acids with recyclable, catalytic alternatives.

  • Solvents: Substituting hazardous solvents with benign alternatives or eliminating them entirely.[10]

  • Energy: Utilizing energy-efficient technologies like microwave irradiation to reduce reaction times and energy consumption.[11][12]

Green Synthetic Strategies & Protocols

We present two robust, green-by-design protocols that address the limitations of the conventional Friedel-Crafts acylation.

Protocol 1: Microwave-Assisted Synthesis in a Deep Eutectic Solvent (DES)

This protocol leverages a deep eutectic solvent (DES) composed of choline chloride and zinc chloride ([CholineCl][ZnCl₂]₃) which acts as both a recyclable Lewis acid catalyst and a non-volatile, green solvent.[2] The use of microwave irradiation dramatically accelerates the reaction rate, reducing the synthesis time from hours to mere minutes.[13]

Causality of a Superior Protocol:

  • Dual-Function DES: The [CholineCl][ZnCl₂]₃ system provides the necessary Lewis acidity for the acylation while serving as the reaction medium, eliminating the need for separate volatile organic solvents.[2]

  • Recyclability: The DES is immiscible with the ether used for extraction, allowing it to be easily separated and reused multiple times without significant loss of activity, drastically reducing waste.[2]

  • Microwave Efficiency: Microwave heating provides rapid and uniform energy transfer directly to the polar reagents, leading to a significant reduction in reaction time and energy input compared to conventional heating methods.[11][12]

Experimental Workflow: DES-Mediated Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Combine Isopropoxybenzene, Succinic Anhydride, and [CholineCl][ZnCl2]3 DES react1 Microwave Irradiation (e.g., 120°C, 5-10 min) prep1->react1 Place in MW reactor workup1 Cool Reaction Mixture react1->workup1 workup2 Extract with Diethyl Ether (3x) workup1->workup2 workup3 Separate Organic Layer (DES remains for reuse) workup2->workup3 workup4 Wash Organic Layer (H2O, NaHCO3, Brine) workup3->workup4 workup5 Dry over Na2SO4 workup4->workup5 workup6 Evaporate Solvent workup5->workup6 workup7 Purify Product (Recrystallization) workup6->workup7

Caption: Workflow for microwave-assisted synthesis in a DES.

Step-by-Step Protocol:

  • Reagent Preparation: In a dedicated microwave reactor vessel, combine isopropoxybenzene (1.0 mmol), succinic anhydride (1.0 mmol), and the pre-prepared deep eutectic solvent [CholineCl][ZnCl₂]₃ (0.35 mmol).[2]

  • Microwave Reaction: Seal the vessel and place it in a CEM Discover apparatus or a similar microwave synthesizer. Irradiate the mixture at 120°C for 5-10 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product Extraction: After cooling the vessel to room temperature, add diethyl ether (15 mL) to the mixture and stir vigorously. Allow the layers to separate. The DES phase will settle at the bottom.

  • Isolation: Carefully decant the top ether layer. Repeat the extraction of the DES phase two more times with 15 mL of diethyl ether. The recovered DES can be dried under vacuum and stored for reuse.[2]

  • Washing: Combine the organic extracts and wash sequentially with water (10 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove unreacted succinic acid, and finally with brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 4-Oxo-4-(4-isopropoxyphenyl)butyric acid.

Protocol 2: Heterogeneous Catalysis with a Reusable Solid Acid

This protocol replaces the corrosive, soluble Lewis acid with a recyclable solid acid catalyst, such as a zeolite (e.g., H-ZSM-5) or a sulfonic acid-functionalized resin (e.g., Nafion-H).[4] This approach simplifies catalyst-product separation and allows for solvent-minimized or solvent-free conditions.

Causality of a Superior Protocol:

  • Catalyst Heterogeneity: The solid acid catalyst exists in a different phase from the reactants and products. This allows for simple recovery of the catalyst by filtration at the end of the reaction, enabling its reuse and eliminating quenching and aqueous workup steps.[4]

  • Reduced Corrosion and Waste: Solid acids are generally less corrosive than traditional Lewis acids, and their reusability significantly cuts down on catalyst-related waste streams.

  • Solvent-Free Potential: For liquid substrates, the reaction can potentially be run under solvent-free conditions, further improving its green profile.

Experimental Workflow: Solid Acid Catalysis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Combine Isopropoxybenzene, Succinic Anhydride, and Solid Acid Catalyst (e.g., H-ZSM-5) react1 Heat with Stirring (e.g., 100-140°C) prep1->react1 workup1 Cool Reaction Mixture react1->workup1 workup2 Add Solvent (e.g., Ethyl Acetate) workup1->workup2 workup3 Filter to Recover Catalyst workup2->workup3 workup4 Wash Catalyst for Reuse workup3->workup4 workup5 Wash Filtrate (NaHCO3, Brine) workup3->workup5 Filtrate workup6 Dry over Na2SO4 workup5->workup6 workup7 Evaporate Solvent workup6->workup7 workup8 Purify Product workup7->workup8

Caption: Workflow for heterogeneous solid acid catalysis.

Step-by-Step Protocol:

  • Catalyst Activation: Activate the solid acid catalyst (e.g., H-ZSM-5 zeolite) by heating at a high temperature (e.g., 200°C) under vacuum for 2-4 hours to remove adsorbed water.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add isopropoxybenzene (1.0 mmol), succinic anhydride (1.1 mmol), and the activated solid acid catalyst (10-20% by weight of the limiting reactant).

  • Thermal Reaction: Heat the reaction mixture with vigorous stirring to 100-140°C. The reaction can be performed neat (solvent-free) or with a minimal amount of a high-boiling, green-rated solvent. Monitor the reaction by TLC.

  • Catalyst Recovery: Upon completion, cool the mixture to room temperature and add a suitable solvent like ethyl acetate to dissolve the product. Filter the mixture to recover the solid acid catalyst.

  • Catalyst Regeneration: Wash the recovered catalyst with the solvent and dry it in an oven for reuse in subsequent batches.

  • Product Isolation: Take the filtrate and wash it with saturated aqueous NaHCO₃ solution to remove excess succinic anhydride, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization to obtain the final product.

Comparative Analysis of Synthetic Routes

The table below summarizes the key differences between the traditional method and the proposed green protocols, highlighting the significant environmental and efficiency gains of the latter.

ParameterTraditional Friedel-CraftsProtocol 1: DES + MicrowaveProtocol 2: Solid Acid
Catalyst AlCl₃[CholineCl][ZnCl₂]₃Zeolite (H-ZSM-5)
Catalyst Loading Stoichiometric (>100 mol%)Catalytic (~35 mol%)Catalytic (10-20 wt%)
Recyclability NoYes (up to 5 times reported)[2]Yes (multiple cycles)
Solvent Hazardous (e.g., Nitrobenzene)[6]DES (acts as solvent)Minimal or Solvent-Free
Energy Source Conventional HeatingMicrowave IrradiationConventional Heating
Reaction Time Hours (e.g., 72 hours)[6]Minutes (5-10 min)[2]Hours (2-8 h)
Workup Complex (Quenching, Extraction)Simple ExtractionSimple Filtration
Waste Profile High (Acidic Al waste)Very LowLow (Minimal solvent waste)

Conclusion and Future Outlook

The adoption of green chemistry principles provides a clear and advantageous path for the synthesis of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid. The use of deep eutectic solvents under microwave irradiation offers a remarkable improvement in reaction speed and waste reduction. Similarly, heterogeneous solid acid catalysis presents a scalable and environmentally benign alternative by simplifying catalyst handling and enabling reuse.

These protocols demonstrate that environmental responsibility and process efficiency are not mutually exclusive. For researchers and drug development professionals, implementing these strategies can lead to more cost-effective, safer, and sustainable manufacturing processes. Future work could explore biocatalytic routes or the integration of these methods into continuous flow systems to further enhance process efficiency and safety.[14]

References

  • Tran, P. H., Nguyen, H. T., Hansen, P. E., & Le, T. N. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). RSC Advances, 6(45), 39353-39362. [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 64-68. [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) 4-Oxo-4-(4-cyclohexyl-2-methoxyphenyl)-butyric acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Bandyopadhyay, D., & Mukherjee, B. (2015). Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. International Journal of Scientific Research, 4(7), 1-3. [Link]

  • Ben-Abdelbaki, F., Guittonneau, F., & Gnansounou, M. (2013). Cleaner Routes for Friedel-Crafts Acylation. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
  • Concellon, C., et al. (2019). Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. Scientific Reports, 9(1), 1-8. [Link]

  • Gharat, A., et al. (2025). Eco-Friendly Synthetic Strategies in Organic Chemistry: A Brief Review. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Pharmaceutical Technology. (2008). Advances in Green Chemistry for Pharmaceutical Applications. Pharmaceutical Technology, 32(10). [Link]

  • Google Patents. (n.d.). US6372938B1 - Synthesis of 4-phenylbutyric acid.
  • La Sorella, G., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Concellon, C., et al. (2019). Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. Semantic Scholar. [Link]

  • Sangeetha, M., et al. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

  • CHEM21. (n.d.). Green Chemistry - Organic Synthesis. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Retrieved from [Link]

  • Sádaba, I., et al. (2025). Robust biocatalyst for the green continuous flow synthesis of esters from biomass-derived furfuryl alcohol and C8–C18 carboxylic acids. Green Chemistry. [Link]

Sources

Method

Scale-up procedures for 4-Oxo-4-(4-isopropoxyphenyl)butyric acid production

Executive Summary This application note details the process engineering and scale-up protocols for the synthesis of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid (CAS 91121-67-4). This compound serves as a critical aryl-keto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process engineering and scale-up protocols for the synthesis of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid (CAS 91121-67-4). This compound serves as a critical aryl-keto acid building block, structurally analogous to precursors used in the synthesis of fibrate-class pharmaceuticals (e.g., Fenofibrate analogues) and liquid crystal mesogens.

The synthesis utilizes a Friedel-Crafts Acylation of isopropoxybenzene (isopropyl phenyl ether) with succinic anhydride. While the chemistry is classical, the scale-up presents specific challenges: regioselectivity control , prevention of O-dealkylation (cleavage of the isopropyl ether by Lewis acids), and exotherm management during quenching.

This guide provides a validated 1.0 kg scale protocol, emphasizing critical process parameters (CPPs) to ensure high purity (>98% HPLC) and consistent yield.

Process Chemistry & Mechanism

The reaction proceeds via the electrophilic aromatic substitution of isopropoxybenzene. Aluminum chloride (


) acts as the Lewis acid catalyst, activating the succinic anhydride to form an acylium ion complex.

Reaction Scheme:



Critical Mechanistic Insights:
  • Stoichiometry: The reaction requires at least 2.2 equivalents of

    
     . The first equivalent coordinates with the carbonyl oxygen of the anhydride to generate the electrophile; the second equivalent complexes with the resulting ketone product, deactivating it and preventing poly-acylation.
    
  • Regioselectivity: The isopropoxy group is a strong ortho/para director. Due to the steric bulk of the isopropyl group, the para isomer is heavily favored (>95%).

  • Impurity Profile (Dealkylation): The isopropyl ether linkage is acid-labile. High temperatures (>25°C) or prolonged exposure to

    
     can lead to 4-(4-hydroxyphenyl)-4-oxobutyric acid  (the dealkylated phenol impurity). Strict temperature control is the primary mitigation strategy.
    

Visual Workflow & Logic

The following diagram illustrates the process logic, highlighting decision nodes for impurity control.

ScaleUpProcess Start Raw Material Staging (Anhydrous Conditions) Complexation Catalyst Complexation (Succinic Anhydride + AlCl3 in DCM) Start->Complexation Addition Substrate Addition (Isopropoxybenzene) Complexation->Addition Controlled Rate Reaction Acylation Reaction (0-5°C, 2-4 hours) Addition->Reaction Maintain <5°C Check IPC: HPLC Analysis Reaction->Check Dealk Critical Risk: O-Dealkylation Reaction->Dealk If T > 20°C Check->Reaction Conversion <98% Quench Hydrolysis/Quench (Ice/HCl) Check->Quench Conversion >98% Workup Phase Separation & Extraction Quench->Workup Exotherm Control Purification Crystallization (Toluene/Heptane) Workup->Purification Final Final Product (Dry Solid) Purification->Final

Figure 1: Process Flow Diagram for the synthesis of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid, highlighting the critical temperature control node to prevent dealkylation.

Scale-Up Protocol (1.0 kg Batch)

Safety Warning:


 reacts violently with water, releasing HCl gas. Perform all operations under nitrogen in a well-ventilated reactor with a scrubber system.
Equipment Setup
  • Reactor: 20 L Glass-Lined Reactor (GLR) with jacketed cooling.

  • Agitation: High-torque overhead stirrer (Pitched blade turbine) to handle slurry viscosity.

  • Atmosphere: Dry Nitrogen sweep.

  • Scrubber: Caustic scrubber (NaOH) to neutralize HCl off-gas.

Materials Bill
ReagentMW ( g/mol )Mass (g)MolesEquiv.Role
Isopropoxybenzene 136.191000 g7.341.0Limiting Reagent
Succinic Anhydride 100.07808 g8.071.1Acylating Agent
Aluminum Chloride 133.342154 g16.152.2Catalyst
Dichloromethane (DCM) 84.9310 L-10 volSolvent
HCl (conc.) -~1 L--Quench
Step-by-Step Procedure

Phase 1: Catalyst Complexation

  • Charge DCM (8.0 L) to the clean, dry reactor. Cool jacket to 0°C.

  • Add Succinic Anhydride (808 g) with moderate stirring.

  • Critical Step: Add Aluminum Chloride (2154 g) portion-wise via a powder addition funnel.

    • Note: Maintain internal temperature

      
      . The mixture will form a slurry. Stir for 30 minutes to allow partial complexation.
      

Phase 2: Reaction (Acylation) 4. Dissolve Isopropoxybenzene (1000 g) in DCM (2.0 L) in a separate header tank. 5. Add the substrate solution to the reactor slowly over 60–90 minutes .

  • Control: Adjust addition rate to keep internal temperature 0–5°C .
  • Observation: The slurry will darken (orange/reddish) and become homogenous as the reaction proceeds.
  • Post-addition, stir at 0–5°C for 3 hours.
  • In-Process Control (IPC): Sample for HPLC.
  • Target: Isopropoxybenzene < 1.0%.[1][2]
  • Impurity Check: Ensure Dealkylated phenol < 0.5%.

Phase 3: Quench & Isolation 8. Prepare a quench mixture of Ice (5 kg) and conc. HCl (1 L) in a separate vessel. 9. Transfer the reaction mass slowly into the quench vessel with vigorous stirring.

  • Why Reverse Quench? Pouring the reaction onto ice controls the exotherm better than adding water to the reactor.
  • Separate the phases. The product is in the lower organic (DCM) layer.
  • Extract the aqueous layer with DCM (2 x 2 L). Combine organic layers.
  • Alkaline Extraction (Purification):
  • Extract the combined DCM layer with 10% NaOH solution (3 x 3 L) .
  • Mechanism:[3] The product (carboxylic acid) moves to the aqueous phase as the sodium salt; neutral impurities (unreacted ether, isomers) remain in the DCM.
  • Separate the aqueous alkaline layer and wash once with DCM (2 L) to remove entrained organics.

Phase 4: Precipitation & Drying 14. Acidify the aqueous phase with conc. HCl to pH 1–2 while stirring.

  • Result: The product will precipitate as a white to off-white solid.
  • Filter the solid using a centrifuge or Nutsche filter. Wash with water (3 x 2 L) until filtrate is neutral.
  • Drying: Dry in a vacuum oven at 45°C for 12 hours.
  • Yield Target: 1.38 kg – 1.47 kg (80–85%).
  • Purity: >98.5% (HPLC).[4]

Analytical Controls & Specifications

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 20% B to 80% B over 20 min.

  • Detection: UV @ 254 nm.

  • Retention Time: Product elutes approx. 12-14 min; Dealkylated impurity elutes earlier.

Specification Sheet
TestSpecificationMethod
Appearance White to off-white powderVisual
Assay ≥ 98.0%HPLC
Loss on Drying ≤ 0.5%Gravimetric
Melting Point 108°C – 112°CCapillary
Dealkylated Impurity ≤ 0.5%HPLC

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete extraction into NaOH.Ensure pH > 10 during extraction; increase volume of base.
High Dealkylated Impurity Reaction temperature too high.Verify cooling jacket efficiency; reduce addition rate.
Sticky Solid Residual solvent or isomers.Recrystallize from Toluene/Heptane (1:2 ratio).
Slow Filtration Fine particle size.Digest the precipitate (heat to 50°C then cool slowly) before filtration to grow crystal size.

References

  • Friedel-Crafts Acylation Mechanism & Catalysis

    • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
    • Source:

  • Synthesis of 4-Oxo-4-(4-methoxyphenyl)butyric acid (Analogous Protocol)

    • Organic Syntheses, Coll.[1][2][5][6] Vol. 2, p. 81 (1943); Vol. 12, p. 10 (1932).

    • Source:

  • Succinic Anhydride Reactivity

    • Source:

  • Fenofibrate Intermediate Synthesis (Patent Context)

    • US Patent 4,058,552, "Process for the preparation of phenoxy-alkanoic acid deriv
    • Source:

Disclaimer: This protocol is for research and development purposes. Users must conduct their own safety assessments and validate the process in their specific equipment configuration.

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions in Friedel-Crafts acylation of isopropoxybenzene

Status: Operational Ticket ID: FC-ISO-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are likely here because your LC-MS traces show a persistent loss of the is...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: FC-ISO-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely here because your LC-MS traces show a persistent loss of the isopropyl group (dealkylation) or an unfavorable regioisomeric ratio. Unlike anisole (methoxybenzene), isopropoxybenzene is critically sensitive to Lewis Acid-mediated ether cleavage . The stability of the secondary isopropyl carbocation makes the alkoxy bond significantly more fragile than in methyl ethers.

This guide provides a self-validating workflow to suppress dealkylation while maintaining high conversion rates.

Part 1: The Core Mechanism & Failure Modes

To solve the problem, we must visualize the competition between the desired Electrophilic Aromatic Substitution (EAS) and the undesired Nucleophilic Substitution (SN1-like cleavage) .

Visualizing the Pathway

The following diagram maps the kinetic branching points where your reaction succeeds or fails.

FC_Pathway Reactants Isopropoxybenzene + Acyl Chloride Complex Lewis Acid Complex (Oxonium Intermediate) Reactants->Complex Direct Mixing (Avoid) Acylium Acylium Ion (R-C≡O+) Reactants->Acylium Pre-activation of Acyl Chloride Phenol Phenol + Isopropyl Chloride (DEALKYLATION) Complex->Phenol Excess Lewis Acid High T (>20°C) Stable iPr+ Leaving Group Para Para-Acyl Product (Desired) Acylium->Para Low T (-10°C) Polar Solvent Ortho Ortho-Acyl Product (Minor Impurity) Acylium->Ortho Steric Leakage

Figure 1: Kinetic branching in the acylation of isopropoxybenzene. Note that direct complexation of the ether oxygen with the Lewis Acid facilitates the cleavage pathway (Red).

Part 2: Troubleshooting Guides (FAQ Format)
Issue 1: "My product contains significant amounts of 4-hydroxy-acetophenone (phenol). Why?"

Diagnosis: Dealkylation (Ether Cleavage). Root Cause: The Lewis Acid (LA) is coordinating with the ether oxygen rather than the acyl chloride. The isopropyl group is an excellent leaving group because it forms a relatively stable secondary carbocation. The Fix:

  • Switch the Order of Addition: Never add the catalyst to the isopropoxybenzene. Instead, generate the active electrophile (Acylium ion) first by mixing the Acyl Chloride and

    
     in DCM. Then, add the isopropoxybenzene slowly. This ensures the LA is "busy" with the carbonyl and less available to attack the ether [1].
    
  • Temperature Control: Ether cleavage has a higher activation energy than acylation. Maintain the internal temperature between -10°C and 0°C . Do not let it spike during addition.

  • Catalyst Selection: If

    
     is too harsh, switch to a metallic triflate or a milder Lewis acid (see Table 1).
    
Issue 2: "I am observing low yields and 'tar' formation."

Diagnosis: Polymerization or Polyacylation. Root Cause:

  • Polymerization: The cleaved isopropyl cation (from Issue 1) acts as an electrophile, alkylating other benzene rings, creating complex mixtures.

  • Polyacylation: While acylation deactivates the ring, the alkoxy group is a strong activator. If local concentrations of acylium ions are high, double acylation can occur. The Fix:

  • Dilution: Ensure the substrate is diluted (0.5 M - 1.0 M) in the solvent.

  • Stoichiometry: Use exactly 1.05 - 1.1 equivalents of Lewis Acid relative to the Acyl Chloride, not the substrate. Excess LA promotes side reactions.

Issue 3: "How do I improve the Para/Ortho ratio?"

Diagnosis: Regioselectivity issues. Insight: The isopropoxy group is bulky, which naturally favors para substitution (typically >90%). If you see high ortho content, your reaction might be too hot or the solvent is non-ideal. The Fix:

  • Solvent Effects: Chlorinated solvents (DCM, DCE) generally favor para selectivity. Nitrobenzene, while toxic and hard to remove, forms a bulky complex with the catalyst that sterically blocks the ortho position, pushing selectivity to nearly 100% para [2].

Part 3: Catalyst Selection Matrix

Not all Lewis Acids are created equal. Use this table to select the right tool for your specific substrate sensitivity.

CatalystReactivityDealkylation RiskRecommended Use Case

HighHigh Standard substrates; requires strict temp control (-10°C).

ModerateModerateGood balance; easier workup than Aluminum.

ModerateLowExcellent for sensitive ethers; often gives cleaner profiles.

LowVery LowFor highly sensitive substrates; requires higher temp to react.

HighMinimal Modern "Green" standard; catalytic amounts often sufficient [3].
Part 4: The "Golden Standard" Protocol

Objective: Mono-acylation of isopropoxybenzene with Acetyl Chloride (


) minimizing dealkylation.

Reagents:

  • Isopropoxybenzene (1.0 eq)

  • Acetyl Chloride (1.1 eq)[1]

  • 
     (1.1 eq) [Or 10 mol% 
    
    
    
    for sensitive screens]
  • Dichloromethane (DCM), Anhydrous

Step-by-Step Workflow:

  • System Prep: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Acylium Generation (Critical Step):

    • Add dry DCM and

      
       (1.1 eq) to the flask. Cool to 0°C .[1]
      
    • Add Acetyl Chloride (1.1 eq) dropwise.[1] Stir for 15 mins.

    • Checkpoint: The solution should turn homogenous/yellowish, indicating formation of the

      
       complex.
      
  • Substrate Addition:

    • Dissolve Isopropoxybenzene (1.0 eq) in a small volume of DCM.

    • Add this solution dropwise via the addition funnel over 30-45 minutes.

    • Monitor: Ensure internal temp does not exceed 5°C .

  • Reaction Phase:

    • Stir at 0°C for 1-2 hours. Monitor by TLC/HPLC.

    • Stop Condition: Quench immediately upon disappearance of starting material. Do not "soak" overnight.

  • Quench & Workup:

    • Pour mixture over crushed ice/HCl mixture (prevents aluminum emulsions).

    • Extract with DCM, wash with brine, dry over

      
      .
      
References
  • Mechanistic Insight on Acylation: Eyley, S. C. (1991). The Aliphatic Friedel-Crafts Reaction. In Comprehensive Organic Synthesis. Pergamon Press.

  • Regioselectivity & Solvents: Olah, G. A., & Kobayashi, S. (1971). Aromatic Substitution.[1][2][3][4][5] XXIX. Friedel-Crafts Acylation of Benzene and Toluene with Substituted Acetyl Chlorides. Journal of the American Chemical Society.

  • Metallic Triflates (Modern Catalysts): Chandra, K. L., et al. (2002). Lewis acid catalyzed acylation reactions: scope and limitations. Tetrahedron, 58(7), 1369-1374.

  • Dealkylation Side Reactions: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

Sources

Optimization

Stability of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid under acidic conditions

Technical Guide: Stability & Handling of 4-Oxo-4-(4-isopropoxyphenyl)butyric Acid in Acidic Environments Executive Summary & Chemical Profile 4-Oxo-4-(4-isopropoxyphenyl)butyric acid (CAS: 91121-67-4) is a critical inter...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability & Handling of 4-Oxo-4-(4-isopropoxyphenyl)butyric Acid in Acidic Environments

Executive Summary & Chemical Profile

4-Oxo-4-(4-isopropoxyphenyl)butyric acid (CAS: 91121-67-4) is a critical intermediate, often utilized in the synthesis of fibrate-class lipid-lowering agents and other bioactive pharmacophores. Structurally, it features a gamma-keto acid moiety and a para-isopropoxy ether.

While generally robust, its stability in acidic media is non-binary; it depends heavily on the acid strength, temperature, and solvent dielectric constant . This guide addresses the specific degradation pathways—primarily ether dealkylation and intramolecular cyclization—that researchers encounter during acidic workups, HPLC analysis, and storage.

Property Data
Molecular Formula C₁₃H₁₆O₄
Molecular Weight 236.26 g/mol
Functional Groups Carboxylic Acid, Aryl Ketone, Isopropyl Aryl Ether
pKa (Predicted) ~4.5 (Carboxyl group)
Critical Sensitivity Strong Lewis Acids, High Temperature Acidic Hydrolysis

Core Stability Analysis: The Mechanisms of Failure

When subjecting this compound to acidic conditions, two primary degradation mechanisms must be monitored. Understanding these allows for precise troubleshooting.

A. Ether Dealkylation (The "Phenol" Impurity)

The isopropoxy group is an alkyl aryl ether. While more stable than tert-butyl ethers, isopropyl ethers are susceptible to cleavage under strongly acidic conditions (e.g., HBr, HI, or refluxing HCl), leading to the formation of the corresponding phenol intermediate.

  • Risk Level: Low in HPLC mobile phases (0.1% TFA); High in refluxing mineral acids.

  • Observation: Appearance of a more polar peak (shorter retention time) corresponding to 4-Oxo-4-(4-hydroxyphenyl)butyric acid.

B. Intramolecular Cyclization (The "Lactone" Impurity)

Gamma-keto acids are prone to acid-catalyzed dehydration to form unsaturated lactones (enol-lactones), specifically furanones. This is often driven by dehydrating acidic conditions (e.g., sulfuric acid or acidic anhydrides).

  • Risk Level: Moderate during vacuum drying from acidic solutions or heating in non-aqueous acidic media.

  • Observation: Appearance of a less polar peak (longer retention time) due to loss of the hydrophilic carboxyl group.

Visualizing Degradation Pathways

The following diagram illustrates the stress-dependent pathways for 4-Oxo-4-(4-isopropoxyphenyl)butyric acid.

StabilityPathways Figure 1: Acid-Catalyzed Degradation Pathways Start 4-Oxo-4-(4-isopropoxyphenyl) butyric acid (Target) Phenol Degradant A: 4-Oxo-4-(4-hydroxyphenyl) butyric acid (Dealkylation) Start->Phenol Strong Acid (HI, HBr) Heat (>60°C) Lactone Degradant B: 5-(4-isopropoxyphenyl) furan-2(3H)-one (Cyclization) Start->Lactone Dehydrating Acid (H2SO4, Ac2O) Stable Stable State (Protonated Form) Start->Stable Dilute Acid (pH 2-4) Ambient Temp

Figure 1: Reaction pathways showing stability in dilute acid versus degradation in strong/dehydrating acid environments.

Troubleshooting & FAQs

Q1: I see a new impurity peak appearing in my HPLC chromatogram after leaving the sample in 0.1% TFA overnight. Is the compound degrading?

Diagnosis: Likely No , but check your solvent. Explanation: 4-Oxo-4-(4-isopropoxyphenyl)butyric acid is kinetically stable in 0.1% Trifluoroacetic acid (TFA) or Formic acid at room temperature for 24-48 hours. Troubleshooting:

  • Check Solubility: The compound is less soluble in acidic water (protonated form). The "impurity" might be precipitation or a "ghost peak" from the system.

  • Check Esterification: If your sample solvent is Methanol and the mobile phase is acidic, you may be forming the methyl ester artifact over time.

    • Action: Switch sample diluent to Acetonitrile/Water (50:50) without alcohol to prevent esterification.

Q2: During workup, I acidified the reaction mixture to pH 1 and the yield dropped. Where did it go?

Diagnosis: Solubility issue or Phase Partitioning. Explanation: At pH 1, the carboxylic acid is fully protonated and highly lipophilic. If you filtered the aqueous layer thinking the product would precipitate, it might have oiled out or remained dissolved in any organic co-solvent present. Correction:

  • Ensure complete extraction with an organic solvent (e.g., Ethyl Acetate or DCM) after acidification.

  • Avoid prolonged stirring at pH < 1 if heat is involved to prevent ether cleavage [1].

Q3: Can I use this compound in a reaction with Aluminum Chloride (AlCl₃)?

Diagnosis: Yes, but with quenching precautions. Explanation: This compound is often synthesized via Friedel-Crafts acylation using AlCl₃. It survives the Lewis acid environment because the ketone forms a complex with Aluminum. Critical Step: The instability arises during the quenching step. Exothermic hydrolysis of the Al-complex generates HCl and heat.

  • Protocol: Quench into ice-cold dilute HCl to keep temperature < 10°C, preventing dealkylation of the isopropyl ether.

Protocols: Stability Validation & Handling

Protocol A: Rapid Acid-Stability Stress Test

Use this to validate your specific mobile phase or reaction condition.

  • Preparation : Dissolve 10 mg of analyte in 10 mL of the solvent system (e.g., 50% MeCN / 50% 0.1% Formic Acid).

  • Control : Inject immediately into HPLC (T=0).

  • Stress : Heat a 2 mL aliquot at 40°C for 4 hours.

  • Analysis : Inject Stress sample (T=4h).

  • Criteria :

    • Recovery > 99.0%: Stable.

    • New peak at RRT ~0.6 (more polar): Dealkylation (Phenol).

    • New peak at RRT ~1.2 (less polar): Lactone/Ester formation.

Protocol B: Recommended HPLC Conditions

Based on the structural class of 4-oxo-arylbutanoic acids [2].

ParameterSetting
Column C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ketone) and 280 nm
Note Avoid Methanol in diluent if samples sit > 4 hours.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General reference for stability of isopropyl ethers and Friedel-Crafts workups).
  • Alhaji, N. M., et al. (2010).[1] Kinetics of Oxidation of 4-Oxo-4-phenylbutanoic Acid by N-Chlorosuccinimide in Aqueous Acetic Acid Medium. Asian Journal of Chemistry, 22(3), 1754-1758. Link (Demonstrates stability of the 4-oxo-butyric acid scaffold in 50% acetic acid).

  • Pieper, D. H., et al. (2010). Etherolytic cleavage of 4-(2,4-dichlorophenoxy)butyric acid. Applied and Environmental Microbiology.
  • PubChem Compound Summary. (2025). 4-Oxo-4-(4-isopropoxyphenyl)butyric acid (CAS 91121-67-4).[2][3] Link

Sources

Reference Data & Comparative Studies

Validation

H-NMR spectrum analysis of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid

An In-Depth Guide to the 1H-NMR Spectral Analysis of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid: A Comparative Approach Authored by a Senior Application Scientist Furthermore, this guide extends beyond a singular technique...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H-NMR Spectral Analysis of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid: A Comparative Approach

Authored by a Senior Application Scientist

Furthermore, this guide extends beyond a singular technique, offering a comparative perspective on how 1H-NMR stacks up against other cornerstone analytical methods like Infrared (IR) Spectroscopy and Mass Spectrometry (MS). By understanding the unique insights and limitations of each technique, researchers can develop a more holistic and efficient strategy for structural characterization.

The Crucial Role of 1H-NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed molecular structure of organic compounds in solution.[1][2] It operates on the principle of nuclear spin, where atomic nuclei with non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy states. The absorption of radiofrequency radiation can induce a transition between these states, and the precise frequency required for this "resonance" is exquisitely sensitive to the local electronic environment of the nucleus.[3]

This sensitivity provides four key pieces of information for structural analysis:

  • Chemical Shift (δ): The position of a signal on the spectrum (in ppm) indicates the electronic environment of the proton, revealing its proximity to electronegative atoms or unsaturated groups.[4][5]

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting): The splitting of a signal into multiple lines (e.g., doublet, triplet) reveals the number of non-equivalent protons on adjacent carbons (the n+1 rule).[6]

  • Coupling Constant (J): The distance between the split lines provides information about the dihedral angle and connectivity between the coupled protons.

Predicted 1H-NMR Spectrum of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid

The structure of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid presents several distinct proton environments, each expected to produce a unique signal in the 1H-NMR spectrum.

Chemical structure of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid with protons labeled

Based on established chemical shift values for similar structural motifs, a detailed prediction of the spectrum is summarized below.[6][7][8][9]

Proton Label Chemical Environment Predicted Chemical Shift (δ, ppm) Integration Predicted Multiplicity Rationale
Ha Carboxylic Acid (-COOH)10.0 - 13.01HBroad SingletThe acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.
Hb Methylene (α to COOH)~2.802HTripletAdjacent to a carbonyl group (deshielding) and the Hc methylene group. Expected to be a triplet due to coupling with the two Hc protons.
Hc Methylene (β to COOH)~3.252HTripletAdjacent to the ketone carbonyl (strongly deshielding) and the Hb methylene group. Expected to be a triplet due to coupling with the two Hb protons.
Hd Aromatic (ortho to C=O)~7.902HDoubletThese aromatic protons are strongly deshielded by the adjacent electron-withdrawing ketone group and are split by the neighboring He protons.
He Aromatic (ortho to -O-iPr)~6.952HDoubletThese aromatic protons are shielded by the electron-donating effect of the isopropoxy group and are split by the neighboring Hd protons.
Hf Isopropyl Methine (-CH)~4.651HSeptetThis proton is on a carbon attached to an oxygen atom, causing a significant downfield shift. It is split by the six equivalent methyl protons (Hg), resulting in a septet (6+1).
Hg Isopropyl Methyl (-CH3)~1.356HDoubletThese six protons are equivalent and are split by the single methine proton (Hf), resulting in a doublet.

Experimental Protocol for 1H-NMR Data Acquisition

Acquiring a high-quality NMR spectrum requires careful sample preparation and adherence to a standardized workflow.[10][11][12]

Methodology
  • Sample Preparation:

    • Accurately weigh 5-25 mg of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid.[13]

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3) in a small vial. Deuterated solvents are used to avoid large solvent signals in the proton spectrum.[6][10]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.0 ppm for chemical shift referencing.[6]

  • Sample Filtration and Transfer:

    • To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Carefully place the NMR tube into a spinner turbine, ensuring the correct depth using a depth gauge.

    • Insert the sample into the NMR spectrometer.

  • Data Acquisition:

    • Lock onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity across the sample, which sharpens the NMR signals.

    • Set appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • Acquire the Free Induction Decay (FID) data, co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.[14]

    • Perform phase and baseline corrections to ensure accurate signal representation.[14]

    • Integrate the signals and reference the spectrum to the TMS peak at 0.0 ppm.

Workflow Visualization

The following diagram illustrates the standard workflow for an NMR experiment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in Deuterated Solvent + TMS A->B C Filter into NMR Tube B->C D Insert into Spectrometer C->D E Lock & Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Integrate & Reference H->I J Final Spectrum & Data I->J Spectral Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Comparative Analysis with Alternative Techniques

While 1H-NMR is exceptionally powerful for structural elucidation, a comprehensive characterization often involves complementary techniques.[2][15][16]

Technique Principle Information Provided Strengths for this Molecule Limitations for this Molecule
1H-NMR Spectroscopy Nuclear spin transitions in a magnetic field.Detailed carbon-hydrogen framework, connectivity, stereochemistry.[1]Unambiguously determines the number and connectivity of all protons. Can confirm the presence of both the butyric acid chain and the isopropoxy group.Lower sensitivity compared to MS.[17] Requires a relatively pure sample.
Infrared (IR) Spectroscopy Absorption of IR radiation causes molecular vibrations (stretching, bending).[18]Presence of specific functional groups.[3]Clearly identifies the very strong and broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), the sharp C=O stretch of the ketone (~1685 cm⁻¹), and the C=O stretch of the acid (~1710 cm⁻¹).Provides no information on the connectivity of the molecular skeleton. Cannot distinguish between isomers with the same functional groups.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.[15]Molecular weight and fragmentation patterns, which can infer the structure.[2]Provides the exact molecular weight, confirming the molecular formula. Fragmentation patterns can show the loss of the isopropoxy group or the butyric acid side chain, supporting the proposed structure.Does not provide definitive information on isomer connectivity (e.g., ortho, meta, para substitution) without tandem MS (MS/MS) and reference spectra. It is a destructive technique.[19]
Logical Interpretation Workflow

The process of deducing a molecule's structure from its spectral data follows a logical path, as illustrated below.

Interpretation_Logic cluster_data Spectroscopic Data Inputs cluster_info Extracted Information cluster_conclusion Structural Conclusion NMR 1H-NMR Spectrum NMR_Info Proton Environments Connectivity (Splitting) Proton Ratios (Integration) NMR->NMR_Info IR IR Spectrum IR_Info Functional Groups (C=O, O-H, C-O) IR->IR_Info MS Mass Spectrum MS_Info Molecular Formula (from Exact Mass) Key Fragments MS->MS_Info Structure Proposed Structure of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid NMR_Info->Structure Data Synthesis & Logical Deduction IR_Info->Structure Data Synthesis & Logical Deduction MS_Info->Structure Data Synthesis & Logical Deduction

Caption: Logical workflow for combining data from multiple analytical techniques.

Conclusion

The structural analysis of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid serves as an excellent model for the application of modern analytical chemistry principles. While 1H-NMR spectroscopy provides the most detailed map of the proton framework, its true power is realized when its data is synthesized with information from complementary techniques like IR spectroscopy and mass spectrometry. The predicted 1H-NMR spectrum, with its distinct signals for the aromatic, aliphatic, and isopropoxy protons, offers a clear and verifiable fingerprint for this molecule. By following rigorous experimental protocols and a logical interpretive workflow, researchers can confidently elucidate the structures of novel compounds, a critical step in the landscape of drug discovery and materials science.

References

  • NMRFx. (n.d.). NMR data processing, visualization, analysis and structure calculation with NMRFx - PMC. National Center for Biotechnology Information. [Link]

  • Unknown. (n.d.). hnl14_sln.html. [Link]

  • Unknown. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link]

  • Unknown. (n.d.). NMR Sample Preparation. [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

  • Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • Quora. (2021, August 1). What are the pros and cons of NMR, mass spectroscopy, and IR spectrometry?. [Link]

  • Imperial College London. (n.d.). 3 - Standard Operating Procedure (SOP). [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • Workflow4metabolomics. (n.d.). The NMR workflow. [Link]

  • Research and Reviews. (n.d.). Characterization and Identification in Organic Chemistry through Analytical Techniques | Open Access Journals. [Link]

  • Unknown. (n.d.). NMR Data Processing. [Link]

  • Unknown. (n.d.). Basic 1D-NMR Data Processing. [Link]

  • AZoM. (2015, October 8). Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. [Link]

  • Unknown. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

  • Unknown. (n.d.). Modern analytical techniques - | Resource Collection. [Link]

  • Elements Magazine. (n.d.). Analytical Techniques for Identification and Characterization of Extraterrestrial Organic Matter. [Link]

  • Patsnap Eureka. (2025, September 22). Differences in NMR vs Mass Spectrometry for Identification. [Link]

  • PubMed. (n.d.). High resolution 1H NMR investigations of the reactivities of alpha-keto acid anions with hydrogen peroxide. [Link]

  • ResearchGate. (n.d.). The 1H NMR spectrum of butanoic acid in CDCl3 solvent. [Link]

  • Unknown. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... [Link]

  • Creative Biostructure. (2025, February 20). Difference Between UV, IR, and NMR Spectroscopy. [Link]

  • ACS Publications. (2024, June 14). Low-Cost Alternative for Online Analysis of Volatile Organic Compounds. [Link]

  • Carbon. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C. [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • Unknown. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

  • ChemHelp ASAP. (2019, September 26). chemical shift and ppm values in 1H NMR spectroscopy. YouTube. [Link]

Sources

Comparative

Mass spectrometry fragmentation of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid

Technical Comparison Guide: Mass Spectrometry Profiling of 4-Oxo-4-(4-isopropoxyphenyl)butyric Acid Executive Summary 4-Oxo-4-(4-isopropoxyphenyl)butyric acid (CAS: 91121-67-4), often designated as Fenofibrate Intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Profiling of 4-Oxo-4-(4-isopropoxyphenyl)butyric Acid

Executive Summary

4-Oxo-4-(4-isopropoxyphenyl)butyric acid (CAS: 91121-67-4), often designated as Fenofibrate Intermediate II , represents a critical analyte in the quality control of lipid-regulating therapeutics. Its structural similarity to the active pharmaceutical ingredient (Fenofibrate) and its active metabolite (Fenofibric Acid) necessitates high-resolution mass spectrometry for accurate differentiation.

This guide provides a definitive technical comparison of the ionization and fragmentation performance of this intermediate against its chlorinated analogs. It establishes a self-validating identification protocol based on the absence of isotopic signatures and specific neutral loss mechanisms.

Part 1: Performance Profile & Ionization Dynamics

Ionization Source Comparison: ESI vs. APCI

While many lipophilic intermediates favor Atmospheric Pressure Chemical Ionization (APCI), 4-Oxo-4-(4-isopropoxyphenyl)butyric acid exhibits a dual-nature profile due to the polar carboxylic acid tail and the lipophilic isopropyl phenyl ether head.

FeatureElectrospray Ionization (ESI)APCIRecommendation
Polarity Mode Negative (ESI-) / Positive (ESI+)Positive (APCI+)ESI (-) for Quantitation; ESI (+) for Structural Elucidation
Sensitivity High for deprotonated species

Moderate; high background noiseESI (-) offers 5-10x lower LOD due to carboxylic acid stability.
Adduct Formation High (

,

) in Positive mode
Low; mostly

Use ESI (-) to avoid complex adduct spectra.
Thermal Stability Excellent (Ambient temperature)Risk of in-source degradation (ether cleavage)ESI preserves the labile isopropyl group.

Expert Insight:

“For trace impurity profiling (0.05% threshold), ESI Negative mode is superior due to the facile deprotonation of the carboxylic acid moiety (


). However, for structural confirmation (fragmentation analysis), ESI Positive mode is required to generate diagnostic carbocations.”

Part 2: Fragmentation Mechanism Analysis

The structural elucidation of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid relies on three distinct cleavage events. Unlike Fenofibrate, this molecule lacks a chlorine atom, which fundamentally alters its isotopic envelope and fragmentation energy.

Proposed Fragmentation Pathway (ESI Positive Mode)
  • Precursor Ion:

    
    
    
  • Primary Pathway (Ether Cleavage): The most energetically favorable pathway is the neutral loss of propene (

    
    , 42 Da) from the isopropyl ether, generating a phenol cation.
    
  • Secondary Pathway (Dehydration): Loss of water from the carboxylic acid tail.

  • Tertiary Pathway (Alpha-Cleavage): Scission at the carbonyl bond.

Visualization of Fragmentation Tree

FragmentationPathway Parent Parent Ion [M+H]+ m/z 237 (C13H17O4+) Frag1 Phenol Derivative [M+H - C3H6]+ m/z 195 (Neutral Loss: Propene) Parent->Frag1 - 42 Da (Propene) Frag2 Acylium Ion [M+H - H2O]+ m/z 219 (Dehydration) Parent->Frag2 - 18 Da (H2O) Frag3 Benzoyl Cation m/z 121 (Alpha Cleavage) Frag1->Frag3 Alpha Cleavage Frag4 Cyclic Anhydride m/z 177 (Loss of H2O from m/z 195) Frag1->Frag4 - 18 Da (Cyclization)

Caption: ESI(+) Fragmentation pathway showing the dominant neutral loss of propene (42 Da) characteristic of isopropyl aryl ethers.

Part 3: Comparative Analysis (The "Alternatives")

In a drug development context, this molecule must be distinguished from the API (Fenofibrate) and the active metabolite (Fenofibric Acid).

The "Chlorine Filter" Validation

The most robust method to distinguish 4-Oxo-4-(4-isopropoxyphenyl)butyric acid from its alternatives is the Isotopic Pattern Analysis .

CompoundMolecular WeightChlorine AtomsIsotope Pattern (M : M+2)Retention Time (RP-LC)
Target Molecule 236.26 0 100 : 1.1 (Carbon only) Early (Polar)
Fenofibric Acid318.751100 : 32 (Distinct 3:1)Mid-Eluting
Fenofibrate (API)360.831100 : 32 (Distinct 3:1)Late (Non-polar)
Performance Differentiators
  • Target vs. Fenofibric Acid:

    • Fenofibric Acid fragments via decarboxylation (

      
       loss) more readily due to the dimethyl substitution alpha to the acid group (stable tertiary radical/cation).
      
    • Target Molecule prefers the ether cleavage (propene loss) because the butyric chain is less sterically hindered, allowing the ether oxygen to drive the charge localization.

Part 4: Validated Experimental Protocol

To replicate these results, use the following self-validating LC-MS/MS workflow.

Liquid Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation for ESI+).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute polar salts).

    • 1-6 min: 5% -> 95% B (Linear gradient).

    • Target elution expected at ~3.2 min (approx 45% B).

Mass Spectrometry Parameters (Triple Quadrupole)
  • Source: ESI Positive (for fragmentation study).

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C (Avoid higher temps to prevent in-source ether cleavage).

  • Collision Energy (CE):

    • Low (10 eV): Preserves Parent Ion (m/z 237).

    • Medium (25 eV): Generates Base Peak (m/z 195).

    • High (40 eV): Generates deep fragments (m/z 121, 177).

Decision Logic for Identification

IDLogic Start Unknown Peak Detected IsoCheck Check Isotope Pattern (M+2 Peak?) Start->IsoCheck HasCl Yes (3:1 Ratio) Likely Fenofibrate Analog IsoCheck->HasCl NoCl No (Carbon Only) Proceed to MS2 IsoCheck->NoCl FragCheck Check Neutral Loss (Parent - Fragment) NoCl->FragCheck Confirm Loss = 42 Da (Propene) CONFIRMED: 4-Oxo-4-(4-isopropoxyphenyl)butyric acid FragCheck->Confirm m/z 237 -> 195

Caption: Logic flow for distinguishing non-chlorinated intermediates from Fenofibrate APIs.

References

  • European Pharmacopoeia (Ph. Eur.) . Fenofibrate: Impurity Profiling and Reference Standards. 10th Edition. (2020).

  • V. Kumar, et al. "Synthesis and characterization of potential impurities in Fenofibrate drug substance." Der Pharma Chemica, 2011, 3(6):133-139.

  • Biotage Application Notes. "When should I choose APCI or ESI for my flash column chromatography?" (2023).[1][2][3]

  • Creative Proteomics. "Ion Types and Fragmentation Patterns in Mass Spectrometry."

  • BLD Pharm. "Product Datasheet: 4-Oxo-4-(4-isopropoxyphenyl)butyric acid (CAS 91121-67-4)."[4]

Sources

Validation

A Senior Application Scientist's Guide to Purity Assessment Standards for Fenofibrate Intermediates

For drug development professionals, ensuring the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality control checkpoint; it is a fundamental pillar of drug safety and efficacy. The journey to a pu...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, ensuring the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality control checkpoint; it is a fundamental pillar of drug safety and efficacy. The journey to a pure API begins long before the final crystallization, rooted in the rigorous control of its synthetic intermediates. Fenofibrate, a widely prescribed lipid-lowering agent, is no exception. Its synthesis involves several key intermediates, and the impurities carried over or generated during these stages can directly impact the quality of the final drug product.

This guide provides a comparative analysis of the predominant standards and methodologies for assessing the purity of fenofibrate intermediates. We will move beyond simply listing protocols to dissect the causality behind experimental choices, offering a framework for developing robust, self-validating analytical systems.

The Landscape of Fenofibrate Impurities: A Necessary Grounding

Before any analysis can be performed, one must understand what to look for. Impurities in fenofibrate and its intermediates are primarily categorized into process-related impurities and degradation products.[1]

  • Process-Related Impurities: These are by-products of the chemical synthesis. For fenofibrate, this includes unreacted starting materials like 4-chloro-4'-hydroxy-benzophenone (Impurity A in EP) or fenofibric acid (Impurity B in EP), as well as by-products from side reactions.[2][3][]

  • Degradation Products: These arise from the breakdown of the intermediate or final API under the influence of light, heat, or hydrolysis.[1] The primary degradation pathway for fenofibrate is hydrolysis back to fenofibric acid.[1][2]

  • Residual Solvents: Solvents used during synthesis, such as isopropanol or acetone, must be quantified and controlled.[1]

Pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) list several specified impurities that must be monitored.[3][5][6]

Table 1: Key Pharmacopoeial Impurities of Fenofibrate

PharmacopoeiaImpurity NameChemical NameType
USP Fenofibrate Related Compound A(4-Chlorophenyl)(4-hydroxyphenyl)methanoneStarting Material
USP / EP Fenofibrate Related Compound B / Impurity B2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid (Fenofibric Acid)Starting Material / Degradant
USP Fenofibrate Related Compound C1-Methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoateBy-product
EP Impurity DMethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoateBy-product
EP Impurity EEthyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoateBy-product

Source: USP and EP monographs.[2][3][][6]

The Analytical Arsenal: A Comparative Guide to Core Techniques

A multi-faceted approach is essential for a comprehensive purity profile. No single technique is a panacea; instead, their intelligent combination provides a self-validating system.

cluster_0 Purity Assessment Workflow Sample Intermediate Sample HPLC HPLC / UHPLC (Purity, Related Substances) Sample->HPLC Primary Analysis GC Gas Chromatography (GC) (Residual Solvents) Sample->GC Volatiles qNMR qNMR (Absolute Purity Assay) Sample->qNMR Orthogonal Assay LCMS LC-MS / MS (Impurity ID & Structure) HPLC->LCMS Identify Unknowns Report Comprehensive Purity Report HPLC->Report GC->Report LCMS->Report qNMR->Report

Caption: A typical workflow for comprehensive purity assessment of a pharmaceutical intermediate.

High-Performance Liquid Chromatography (HPLC): The Workhorse

Expertise & Experience: HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the cornerstone of purity analysis for non-volatile organic compounds.[1][7] Its strength lies in its ability to separate structurally similar compounds, making it ideal for resolving fenofibrate intermediates from their related substances. The choice of a C18 column is common due to the non-polar nature of fenofibrate and its precursors.[8][9][10] The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile, is optimized to achieve separation with good peak shape and resolution.[8][9]

Trustworthiness: A validated HPLC method provides reliable, quantitative data on the presence of impurities. Validation is performed according to International Council for Harmonisation (ICH) guidelines, ensuring the method is accurate, precise, specific, linear, and robust.[8][11]

Experimental Protocol: A Validated RP-HPLC Method for Fenofibrate

This protocol is a synthesized example based on multiple published methods.[8][9][10]

  • Chromatographic System: Agilent 1260 Infinity HPLC system or equivalent with a UV/DAD detector.[8]

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[8]

  • Mobile Phase: Acetonitrile and 0.1% (v/v) Phosphoric Acid in water (75:25, v/v).[8] The acidic pH ensures that acidic compounds like fenofibric acid are in their non-ionized form, leading to better retention and peak shape on a C18 column.

  • Flow Rate: 1.0 - 2.0 mL/min.[8][12]

  • Detection Wavelength: 286 nm, which is the absorption maximum for fenofibrate and provides good sensitivity for its related benzophenone-core impurities.[8][10]

  • Column Temperature: Ambient or controlled at 25°C.[10]

  • Sample Preparation: Accurately weigh and dissolve the intermediate sample in the mobile phase to a known concentration (e.g., 100 µg/mL).

Table 2: Typical HPLC Method Validation Performance

ParameterTypical ResultSignificance
Linearity (r²) > 0.999Demonstrates a direct proportional response of the detector to concentration.[9][12]
Accuracy (% Recovery) 98.0 - 102.0%Confirms the method's ability to measure the true value.[9][12]
Precision (% RSD) < 2.0%Shows the method's reproducibility for repeated measurements.[9][11]
LOD (µg/mL) ~0.2 µg/mLThe lowest concentration the method can reliably detect.[13]
LOQ (µg/mL) ~0.7 µg/mLThe lowest concentration the method can reliably quantify with accuracy and precision.[13]

Data synthesized from multiple sources.[9][11][12][13]

Gas Chromatography (GC): The Specialist for Volatiles

Expertise & Experience: While HPLC excels with non-volatile compounds, Gas Chromatography is the gold standard for analyzing volatile and semi-volatile impurities, primarily residual solvents.[1][7] For pharmaceutical intermediates, which are often solids, a headspace sampler is used. This technique involves heating the sample in a sealed vial, allowing volatile solvents to partition into the gas phase (headspace), which is then injected into the GC. This avoids contaminating the system with the non-volatile API intermediate.

Trustworthiness: GC methods are highly sensitive and specific for solvents. Pharmacopoeias (e.g., USP <467>) provide strict limits for various solvents based on their toxicity, and GC is the prescribed method for this control.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Investigator

Expertise & Experience: When an unknown peak appears in an HPLC chromatogram, LC-MS is the tool of choice for identification.[1] By coupling the separation power of LC with the detection power of a mass spectrometer, we can obtain the molecular weight of an impurity. Further fragmentation using tandem MS (MS/MS) provides structural clues, allowing for the confident identification of unknown process by-products or degradation products.[14][15][16] This is critical during forced degradation studies, where novel impurities may be formed.[10]

Trustworthiness: LC-MS provides an orthogonal detection method to UV, confirming peak purity and providing unambiguous identification. This is a requirement for the characterization of any significant unknown impurity (>0.10%) as per ICH Q3A/B guidelines.[1]

cluster_1 Impurity Identification Workflow start Unknown Peak in HPLC lcms_run Run LC-MS Analysis start->lcms_run get_mw Determine Molecular Weight (MS1) lcms_run->get_mw get_frag Obtain Fragmentation Pattern (MS/MS) get_mw->get_frag propose Propose Structure get_frag->propose confirm Confirm with Reference Standard (if available) propose->confirm report Characterize Impurity confirm->report

Caption: Logical workflow for identifying an unknown impurity using LC-MS/MS.

Quantitative NMR (qNMR): The Primary Standard

Expertise & Experience: Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that can determine the purity of a substance without the need for a specific reference standard of that same substance.[17][18] The quantification is achieved by comparing the integral of a specific proton signal from the analyte with the integral of a known signal from a certified internal standard of high purity.[18]

Trustworthiness: Because the signal response in NMR is directly proportional to the number of nuclei, it is an intrinsically linear technique that does not require a calibration curve.[18] This makes it a highly accurate and precise method for assigning the absolute purity (or "assay") value to a new batch of an intermediate, which can then be used as a reference standard for other methods like HPLC. However, its sensitivity is lower than chromatographic techniques.[17]

Experimental Protocol: Conceptual qNMR Purity Assessment

  • Standard Selection: Choose a high-purity, certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple proton spectrum with signals that do not overlap with the analyte signals.[18]

  • Sample Preparation: Accurately weigh a specific amount of the fenofibrate intermediate and the internal standard into the same vial. Dissolve them completely in a deuterated solvent (e.g., DMSO-d6, Chloroform-d).

  • NMR Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz is recommended) with optimized parameters for quantitative analysis (e.g., long relaxation delay).[17]

  • Data Processing: Carefully integrate a well-resolved, unique signal from the fenofibrate intermediate and a signal from the internal standard.

  • Calculation: The purity of the analyte is calculated using the integrals, the number of protons for each signal, the molecular weights, and the initial masses of the analyte and standard.

Conclusion: An Integrated Strategy for Purity Assurance

The purity assessment of fenofibrate intermediates is not a monolithic task but a strategic integration of orthogonal analytical techniques. While RP-HPLC remains the primary tool for routine purity testing and separation of related substances, it must be supported by other methods. GC is non-negotiable for controlling residual solvents. LC-MS is indispensable for the structural elucidation of unknown impurities discovered during development and stability studies. Finally, qNMR offers a powerful, primary method for the absolute purity assignment of reference materials, forming the very foundation of analytical trustworthiness.

By understanding the causality behind each technique and employing them in a logical, self-validating workflow, researchers and drug development professionals can ensure the quality of their intermediates, which is the first and most critical step in delivering a safe and effective fenofibrate drug product to the market.

References

  • Fenofibrate Impurities and Related Compound. Veeprho. [Link]

  • Analytical method development and validation of fenofibrate by uv spectroscopy. International Journal of Current Research. [Link]

  • Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica. [Link]

  • Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics. National Center for Biotechnology Information (PMC). [Link]

  • Fenofibrate EP Impurities & USP Related Compounds. SynThink. [Link]

  • Fenofibrate USP 2025. USP-NF. [Link]

  • Validation of a Highly Sensitive RP-HPLC Method for Quantification of Fenofibrate in Pure and Pharmaceutical Dosage Forms. Bentham Science. [Link]

  • Development and Validation for the Estimation of Fenofibrate in Pharmaceutical Dosage form by Reversed-phase High-performance Liquid Chromatography. Impactfactor.org. [Link]

  • Fenofibrate Capsules. USP-NF. [Link]

  • A Validated Reversed-Phase HPLC Analytical Method for the Analysis of Fenofibrate in Bulk Drug and Tablet Dosage Formulation. Journal of Pharmaceutical Research International. [Link]

  • Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. Scientific Research Publishing. [Link]

  • Fenofibrate EP 11.0. Scribd. [Link]

  • A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Pharmaceutical Methods. [Link]

  • Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. SciSpace. [Link]

  • Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. PubMed. [Link]

  • New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS. National Center for Biotechnology Information (PMC). [Link]

  • usp31nf26s1_m32710, USP Monographs: Fenofibrate. uspbpep.com. [Link]

  • Fenofibrate Capsules. fda.gov. [Link]

  • Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. ResearchGate. [Link]

  • Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of f. Farmacja Współczesna. [Link]

  • Fenofibrate. PubChem. [Link]

  • Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl® 200M) and Human Plasma. Annex Publishers. [Link]

  • method development and validation for fenofibrate by rp-hplc method. Indo American Journal of Pharmaceutical Sciences. [Link]

  • HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column. SIELC. [Link]

  • Development and validation of a rapid UHPLC-MS/MS method for the determination of fenofibric acid in human plasma: Application to a pharmacokinetic study of fenofibrate tablet in Chinese subjects in. AKJournals. [Link]

  • Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. ResearchGate. [Link]

  • Fenofibrate API Specifications, Grades & Export Guide. Pharmashize. [Link]

  • Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma. PubMed. [Link]

  • (PDF) Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl 200M) and Human Plasma. ResearchGate. [Link]

  • qNMR for Purity Determination in Pharmaceuticals. RSSL. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. TrAC Trends in Analytical Chemistry. [Link]

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Comparative

A Comparative Guide to the UV-Vis Absorption Characteristics of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid

For researchers and professionals in drug development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these propert...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these properties, the ultraviolet-visible (UV-Vis) absorption characteristics are fundamental for both qualitative and quantitative analysis. This guide provides an in-depth comparative analysis of the UV-Vis absorption profile of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid, a key intermediate in various synthetic pathways.[1][2] To offer a clearer perspective on its spectral behavior, we will compare it with two structurally related alternatives: the parent compound, 4-Oxo-4-phenylbutyric acid, and its close analog, 4-Oxo-4-(4-methoxyphenyl)butyric acid.

This guide will delve into the theoretical underpinnings of their UV-Vis absorption, provide a detailed experimental protocol for their analysis, and present a comparative summary of their expected spectral data.

Introduction to the Chromophore and Expected Spectral Features

The UV-Vis absorption of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid and its analogs is primarily governed by the presence of the aromatic ketone chromophore. This functional group gives rise to two characteristic electronic transitions:

  • π → π* Transition: This is a high-intensity absorption band typically observed at shorter wavelengths. It results from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring and the conjugated carbonyl group.[3]

  • n → π* Transition: This is a lower-intensity absorption band that appears at longer wavelengths. It corresponds to the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital.[3]

The substitution on the para-position of the benzene ring is expected to modulate these absorption bands. The isopropoxy and methoxy groups are electron-donating substituents which are anticipated to cause a bathochromic (red) shift in the π → π* transition compared to the unsubstituted 4-Oxo-4-phenylbutyric acid. This is due to the extension of the conjugated system and the stabilization of the excited state.

Experimental Methodology for UV-Vis Spectrophotometric Analysis

To obtain reliable and comparable UV-Vis absorption data, a standardized experimental protocol is crucial. The following section outlines a robust methodology for the analysis of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid and its alternatives.

Materials and Instrumentation
  • Compounds:

    • 4-Oxo-4-(4-isopropoxyphenyl)butyric acid

    • 4-Oxo-4-phenylbutyric acid

    • 4-Oxo-4-(4-methoxyphenyl)butyric acid[2]

  • Solvent: Spectroscopic grade ethanol is a suitable solvent due to its transparency in the UV region and its ability to dissolve the compounds of interest.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of 200-800 nm.

  • Cuvettes: 1 cm path length quartz cuvettes.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for obtaining the UV-Vis absorption spectra.

experimental_workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_processing Data Processing prep_start Weigh Compounds prep_dissolve Dissolve in Ethanol (Stock Solution) prep_start->prep_dissolve prep_dilute Serial Dilutions prep_dissolve->prep_dilute analysis_blank Record Blank Spectrum (Ethanol) prep_dilute->analysis_blank Transfer to Cuvette analysis_sample Measure Sample Absorbance analysis_blank->analysis_sample analysis_data Record Spectra (200-400 nm) analysis_sample->analysis_data process_plot Plot Absorbance vs. Wavelength analysis_data->process_plot process_lambda Determine λmax process_plot->process_lambda process_beer Construct Beer-Lambert Plot process_plot->process_beer process_epsilon Calculate Molar Absorptivity (ε) process_beer->process_epsilon

Caption: Experimental workflow for UV-Vis analysis.

Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Accurately weigh approximately 10 mg of each compound.

    • Dissolve each compound in 100 mL of spectroscopic grade ethanol to prepare individual stock solutions of known concentration (approximately 100 µg/mL).

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solutions with ethanol to prepare a series of working solutions with concentrations ranging from 1 µg/mL to 20 µg/mL.

  • UV-Vis Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the wavelength range to 200-400 nm.

  • Baseline Correction:

    • Fill a quartz cuvette with the blank solution (spectroscopic grade ethanol).

    • Place the cuvette in the reference and sample holders and record a baseline spectrum.

  • Sample Measurement:

    • Rinse the sample cuvette with a small amount of the lowest concentration working solution and then fill the cuvette.

    • Place the cuvette in the sample holder and record the UV-Vis absorption spectrum.

    • Repeat this step for all working solutions, from the lowest to the highest concentration.

  • Data Analysis:

    • From the recorded spectra, determine the wavelength of maximum absorption (λmax) for each compound.

    • For each compound, plot a graph of absorbance at λmax versus concentration.

    • According to the Beer-Lambert law (A = εbc), the slope of this graph will be the molar absorptivity (ε) if the concentration is in mol/L and the path length (b) is 1 cm.

Comparative Analysis of UV-Vis Absorption Data

The following table summarizes the expected UV-Vis absorption characteristics of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid and its selected alternatives based on established spectroscopic principles.

CompoundExpected λmax (π → π) (nm)Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Expected λmax (n → π) (nm)Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
4-Oxo-4-phenylbutyric acid~ 245~ 12,000~ 320~ 50
4-Oxo-4-(4-methoxyphenyl)butyric acid~ 275~ 15,000~ 330~ 60
4-Oxo-4-(4-isopropoxyphenyl)butyric acid ~ 278 ~ 16,000 ~ 332 ~ 65

Discussion of Structure-Absorption Relationships

The expected data in the table highlights the influence of the para-substituent on the UV-Vis absorption of the aromatic ketone chromophore.

structure_absorption cluster_structures Chemical Structures cluster_absorption Expected UV-Vis Absorption struct1 4-Oxo-4-phenylbutyric acid (Unsubstituted) abs1 λmax (π→π) ~245 nm (Lower Wavelength) struct1->abs1 Base Chromophore struct2 4-Oxo-4-(4-methoxyphenyl)butyric acid (-OCH3 substituent) abs2 λmax (π→π) ~275 nm (Red Shift) struct2->abs2 Electron Donating Group (Extends Conjugation) struct3 4-Oxo-4-(4-isopropoxyphenyl)butyric acid (-OCH(CH3)2 substituent) abs3 λmax (π→π*) ~278 nm (Slightly Larger Red Shift) struct3->abs3 Slightly Stronger Electron Donating Group

Caption: Structure-absorption relationship.

  • 4-Oxo-4-phenylbutyric acid: As the parent compound, it provides the baseline absorption characteristics for the benzoylpropionic acid chromophore.

  • 4-Oxo-4-(4-methoxyphenyl)butyric acid: The electron-donating methoxy group at the para position increases the electron density in the benzene ring and extends the conjugated system. This leads to a significant bathochromic shift (red shift) of the high-intensity π → π* band.

  • 4-Oxo-4-(4-isopropoxyphenyl)butyric acid: The isopropoxy group is also an electron-donating group, similar to the methoxy group. Its effect on the UV-Vis spectrum is expected to be comparable, with a potentially slightly larger red shift due to its greater inductive effect. The n → π* transition is less affected by substitution but may also show a slight red shift.

Conclusion

This comparative guide provides a comprehensive overview of the expected UV-Vis absorption characteristics of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid in relation to its unsubstituted and methoxy-substituted analogs. The provided experimental protocol offers a standardized method for obtaining high-quality spectral data. Understanding these structure-absorption relationships is crucial for developing robust analytical methods for quality control, reaction monitoring, and stability studies in the pharmaceutical industry. The predictive data presented herein serves as a valuable resource for researchers initiating work with this compound, enabling them to anticipate its spectral behavior and design their experiments accordingly.

References

  • ResearchGate. (n.d.). Recovery of acetophenones from acetophenone hydrazones using ultraviolet radiation and chlorinated solvents. An experimental and theoretical investigation. Retrieved February 21, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). 13C10-4-Oxo-4-phenylbutanoic acid: (13C2) Succinic. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). The UV/Vis spectrum of 10−2 M, acetophenone compound 3 in a mixture of water and ethanol (50 : 50). Retrieved February 21, 2026, from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved February 21, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic. Retrieved February 21, 2026, from [Link]

  • PhotochemCAD. (n.d.). Acetophenone - Absorption Spectrum. Retrieved February 21, 2026, from [Link]

  • StudyRaid. (2025, March 15). Understand uV-Vis Absorption Characteristics of Acetophenone. Retrieved February 21, 2026, from [Link]

  • Sim4t. (n.d.). UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Time dependent UV-Vis spectra of reduction of aromatic ketones with.... Retrieved February 21, 2026, from [Link]

  • NIST. (n.d.). 4-Oxo-4-phenylbutyric acid, octyl ester. Retrieved February 21, 2026, from [Link]

  • Mettler Toledo. (n.d.). Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). 4-Oxo-4-phenylbutyric acid, butyl ester. Retrieved February 21, 2026, from [Link]

  • NIST. (n.d.). 4-Acetoxyacetophenone. Retrieved February 21, 2026, from [Link]

  • SlidePlayer. (n.d.). UV-Vis Spectroscopy. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). 4-Oxo-4-(4-propoxyphenyl)butanoic acid. Retrieved February 21, 2026, from [Link]

  • Jurnal UPI. (2021, June 13). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of 4a and 4b in six different solvents. Retrieved February 21, 2026, from [Link]

  • NIST. (n.d.). 4-(4-Methoxyphenyl)butyric acid. Retrieved February 21, 2026, from [Link]

  • PubChemLite. (n.d.). 4-(4-methoxyphenyl)butyric acid (C11H14O3). Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). 4-(4-Methoxyphenyl)butyric acid. Retrieved February 21, 2026, from [Link]

  • NIST. (n.d.). 4'-Hydroxyacetophenone, TMS derivative. Retrieved February 21, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

Operational Disposal Guide: 4-Oxo-4-(4-isopropoxyphenyl)butyric acid

Part 1: Executive Directive (Autonomy) Effective chemical waste management requires more than compliance; it requires a deep understanding of the molecule's reactivity and physical state. This guide addresses 4-Oxo-4-(4-...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Directive (Autonomy)

Effective chemical waste management requires more than compliance; it requires a deep understanding of the molecule's reactivity and physical state. This guide addresses 4-Oxo-4-(4-isopropoxyphenyl)butyric acid (CAS: 91121-67-4), a critical intermediate often utilized in the synthesis of lipid-regulating agents like Fenofibrate.

Immediate Operational Alert: Unlike its precursor reagents (e.g., isobutyric acid), this compound is typically a solid organic acid . Do not conflate its disposal with volatile liquid organic acids. The primary risks are respiratory irritation from dust and surface contamination .

Core Disposal Strategy: The only validated disposal method for this compound is high-temperature incineration equipped with an afterburner and scrubber. Dilution in water for drain disposal is strictly prohibited due to potential aquatic toxicity and low water solubility.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand what you are destroying.

PropertySpecificationOperational Implication
Chemical Name 4-Oxo-4-(4-isopropoxyphenyl)butyric acidTarget molecule for disposal.[1][2][3][4]
CAS Number 91121-67-4Use for waste manifesting.
Physical State Solid (Crystalline powder)Requires dust control measures during transfer.
Acidity Weak Organic Acid (Carboxylic)Incompatible with strong bases and oxidizers.
Solubility Low in water; Soluble in organic solvents (Chloroform, Methanol)Do not attempt to flush down drains.
Hazard Class Irritant (Skin/Eye/Respiratory)PPE must cover inhalation and contact risks.[5][6]
Pre-Disposal Handling & Segregation

Expert Insight: The most common accident involving solid organic intermediates occurs during the transfer of waste to collection containers. The generation of fine dust can lead to inhalation exposure or cross-contamination of the workspace.

Step-by-Step Segregation Protocol:

  • Isolation: Segregate this compound from strong oxidizing agents (e.g., permanganates, nitrates) and strong bases. The carboxylic acid group can react exothermically with bases.

  • Container Selection: Use High-Density Polyethylene (HDPE) or amber glass containers. Avoid metal containers if residual moisture is present to prevent corrosion.

  • Labeling: Mark the container clearly with "Hazardous Waste - Solid - Irritant."

Validated Disposal Workflows

The following protocols are designed to ensure complete destruction of the molecule while minimizing operator exposure.

Protocol A: Solid Waste (Preferred)

Best for: Expired raw material, contaminated solids, spill cleanup debris.

  • PPE Donning: Wear nitrile gloves (double-gloved recommended), safety goggles, lab coat, and an N95 respirator or P100 particulate mask.

  • Collection: Transfer the solid material into a dedicated wide-mouth HDPE waste jar.

  • Decontamination: Wipe the exterior of the waste container with a methanol-dampened wipe to remove any dust residue. Dispose of the wipe in the same container.

  • Sealing: Secure the lid tightly. If the waste is destined for off-site transport, apply a tamper-evident seal.

  • Manifesting: Classify as "Non-regulated solid" or "Environmentally Hazardous Substance, Solid, N.O.S." depending on local aquatic toxicity thresholds (check local SDS).

Protocol B: Liquid Waste (Solutions)

Best for: Mother liquors, reaction mixtures.

  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with the incineration stream (e.g., non-halogenated vs. halogenated).

  • Neutralization (Optional but Recommended): If the solution is highly acidic due to this compound, verify pH. However, for organic solvent waste, pH adjustment is rarely necessary unless required by the specific incinerator facility.

  • Consolidation: Pour into the appropriate "Organic Solvents" waste carboy (Red can for flammables).

  • Record Keeping: Log the approximate concentration of 4-Oxo-4-(4-isopropoxyphenyl)butyric acid on the waste tag.

Part 3: Visualization & Formatting

Disposal Decision Logic

The following diagram illustrates the decision matrix for disposing of CAS 91121-67-4. This workflow prevents common errors, such as improper drain disposal.

DisposalWorkflow Start Waste Generation: 4-Oxo-4-(4-isopropoxyphenyl)butyric acid StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Dissolved in Solvent StateCheck->IsLiquid SolidPack Pack in HDPE/Glass Container Label: 'Solid Organic Waste' IsSolid->SolidPack LiquidCheck Check Solvent Type IsLiquid->LiquidCheck Incinerator High-Temp Incineration (with Scrubber) SolidPack->Incinerator Transport Halo Halogenated Solvent (e.g., DCM, Chloroform) LiquidCheck->Halo NonHalo Non-Halogenated Solvent (e.g., Methanol, Ethyl Acetate) LiquidCheck->NonHalo Halo->Incinerator Stream A NonHalo->Incinerator Stream B

Figure 1: Decision matrix for the segregation and disposal of CAS 91121-67-4 based on physical state and solvent carrier.

Emergency Spill Response Protocol

In the event of a spill, immediate action is required to prevent spread.[7]

PhaseAction Steps
1. Secure Evacuate the immediate area. Post "Do Not Enter" signage.
2. Protect Don PPE: Respiratory protection (N95/P100) is critical to avoid inhaling dust.
3. Contain Do not dry sweep. This generates airborne dust. Cover the spill with a damp absorbent pad or use a HEPA-filtered vacuum.
4. Clean Wipe the surface with soap and water, followed by an alcohol wipe.
5. Dispose Place all cleanup materials (pads, gloves, wipes) into the solid hazardous waste container.

References

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